molecular formula C6H3NO6S B1429109 3-Nitrothiophene-2,5-dicarboxylic acid CAS No. 1437794-39-2

3-Nitrothiophene-2,5-dicarboxylic acid

Cat. No.: B1429109
CAS No.: 1437794-39-2
M. Wt: 217.16 g/mol
InChI Key: HIYMPHGMRCPBIG-UHFFFAOYSA-N
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Description

3-Nitrothiophene-2,5-dicarboxylic acid is a useful research compound. Its molecular formula is C6H3NO6S and its molecular weight is 217.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-nitrothiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMPHGMRCPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274892
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
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Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-39-2
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 3-Nitrothiophene-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Nitrothiophene-2,5-dicarboxylic Acid

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The presence of a thiophene core, two carboxylic acid moieties, and an electron-withdrawing nitro group imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the synthesis, characterization, and chemical behavior of this versatile building block. We delve into its reactivity, focusing on the synthetic transformations of its key functional groups, and explore its potential applications as a precursor to complex molecular architectures, including pharmacologically active agents and advanced materials.

Introduction

Thiophene and its derivatives are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The introduction of multiple, distinct functional groups onto this five-membered ring creates a platform for intricate molecular design. This compound stands out as a particularly valuable intermediate. Its structure is characterized by:

  • An electron-rich thiophene ring , which is nonetheless profoundly influenced by its substituents.

  • Two carboxylic acid groups at the 2- and 5-positions, offering versatile handles for esterification, amidation, and further coupling reactions.

  • A nitro group at the 3-position, which serves a dual role: it is a powerful electron-withdrawing group that modulates the ring's reactivity, and it is a functional group that can be readily transformed, most notably into an amine or displaced via nucleophilic substitution.

This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into harnessing the chemical potential of this compound.

Synthesis and Purification

The preparation of this compound is typically achieved through a multi-step sequence starting from the more readily available thiophene-2,5-dicarboxylic acid or its corresponding diester. The diester is the preferred substrate for the nitration step to avoid side reactions with the acidic protons of the carboxyl groups.

Experimental Protocol: Synthesis Workflow

Step 1: Esterification of Thiophene-2,5-dicarboxylic Acid (Optional) If starting with the diacid, it must first be converted to its diester, for example, dimethyl thiophene-2,5-dicarboxylate. This can be accomplished using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Step 2: Nitration of Dimethyl Thiophene-2,5-dicarboxylate [3] This step is critical and requires careful control of temperature to ensure selective mono-nitration and prevent the formation of dinitro byproducts.

  • To a stirred solution of concentrated sulfuric acid (98%), cool the reaction vessel to 0 °C using an ice bath.

  • Slowly and portion-wise, add dimethyl thiophene-2,5-dicarboxylate (1a) to the cooled sulfuric acid, ensuring the temperature remains low.

  • Once the addition is complete, add concentrated nitric acid dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition of nitric acid, allow the reaction mixture to stir at low temperature for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction. The product, dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a), will precipitate.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Acidic Hydrolysis to this compound [3] The final step involves the hydrolysis of the ester groups to yield the target dicarboxylic acid.

  • Suspend the dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a) in a mixture of acetic acid and hydrochloric acid.

  • Heat the suspension to reflux and maintain for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture, which will cause the dicarboxylic acid product to precipitate.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product TDCA Thiophene-2,5- dicarboxylic Acid DMTDCA Dimethyl Thiophene-2,5- dicarboxylate (1a) TDCA->DMTDCA Esterification (MeOH, H+) NitroEster Dimethyl 3-Nitrothiophene-2,5- dicarboxylate (2a) DMTDCA->NitroEster Nitration (HNO₃, H₂SO₄, 0°C) FinalAcid 3-Nitrothiophene-2,5- dicarboxylic Acid NitroEster->FinalAcid Hydrolysis (H₃O+, Δ) Reactivity cluster_nitro Nitro Group Reactions cluster_cooh Carboxylic Acid Reactions center_mol This compound (or its diester) SNAr S(N)Ar with Nu-S center_mol->SNAr Reduction Reduction center_mol->Reduction Ester Esterification center_mol->Ester Amide Amide Formation center_mol->Amide AcidChloride Acid Chloride Formation center_mol->AcidChloride Product_SNAr 3-Thio-substituted Thiophene (e.g., Disulfide Intermediate) SNAr->Product_SNAr Leads to Thieno[3,2-b]thiophenes Product_Reduction 3-Aminothiophene Derivative Reduction->Product_Reduction Versatile Intermediate Product_Amide Diamide Derivative Amide->Product_Amide Bioactive Scaffolds

Caption: Key reactive pathways of this compound.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable starting material for several high-value applications.

  • Medicinal Chemistry and Drug Development: This molecule is an excellent scaffold for generating compound libraries. Its derivatives, particularly the thieno[3,2-b]thiophenes, are of high interest. For instance, substituted thieno[3,2-b]thiophenes have been identified as agonists for G protein-coupled receptor 35 (GPR35), a target for inflammatory and metabolic diseases. [3]The ability to easily generate an amino-dicarboxythiophene core via reduction also provides a gateway to novel antibiotics and other therapeutic agents. [3][4]* Materials Science: The parent compound, thiophene-2,5-dicarboxylic acid, is used as a monomer for synthesizing high-performance bio-based polyesters and as an intermediate for fluorescent whitening agents. [5][6]The nitro-substituted analogue offers the potential to create polymers and dyes with tailored electronic properties, potentially for applications in organic electronics, sensors, or as nonlinear optical materials. The electron-withdrawing nitro group can significantly alter the absorption and emission characteristics of derived chromophores.

Safety and Handling

While specific toxicology data is not available, this compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Class: As a nitro-aromatic compound and a dicarboxylic acid, it should be treated as an irritant to the skin, eyes, and respiratory system. [7][8]* Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose energetically at elevated temperatures. [9]Avoid excessive heating of the dry solid.

Conclusion

This compound is more than just a simple chemical; it is a versatile platform for chemical innovation. Its synthesis is straightforward, and its densely packed functional groups offer orthogonal reactivity that can be strategically exploited. The facile displacement of its nitro group via SNAr reactions provides a powerful and unconventional method for C-S bond formation, while the carboxylic acid and reducible nitro functionalities offer more traditional, yet equally valuable, pathways for diversification. For researchers aiming to construct complex heterocyclic systems for applications in drug discovery and materials science, this compound represents a key and powerful building block.

References

  • Belskaya, N., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Belskaya, N., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). pKa Chart. Department of Chemistry.
  • Zhang, M. (2016).
  • Kütt, A., et al. (2018).
  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Google Patents. (n.d.).
  • ResearchGate. (2019). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • NIST. (n.d.). 2,5-Thiophenedicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Svidritskiy, E. A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Guidechem. (n.d.). What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid?.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Al-Hussain, S. A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemistry.
  • Glinyanaya, N. V., et al. (2022).
  • ResearchGate. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ChemicalBook. (n.d.). Thiophene-2,5-dicarboxylic acid(4282-31-9).
  • ResearchGate. (2021).
  • Semantic Scholar. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.
  • Chebbi, Y., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers.

Sources

3-Nitrothiophene-2,5-dicarboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 3-Nitrothiophene-2,5-dicarboxylic Acid

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its structure, featuring a thiophene core substituted with two carboxylic acid groups and an electron-withdrawing nitro group, imparts unique reactivity that makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, details a validated two-step synthesis protocol, explores its characteristic reactivity in nucleophilic aromatic substitution, and outlines its potential applications as a precursor to advanced materials. All methodologies are presented with an emphasis on the underlying chemical principles and safety considerations essential for laboratory practice.

Introduction to the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The sulfur atom influences the ring's electronics, making it susceptible to various chemical transformations. When further functionalized, as in the case of this compound, the chemical personality of the scaffold is precisely tuned, opening pathways to novel derivatives. This particular molecule combines the thiophene core with the strong electron-withdrawing effects of a nitro group and two carboxylic acid moieties, creating a highly activated system for specific synthetic applications.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of a central thiophene ring. Carboxylic acid (-COOH) groups are attached at the C2 and C5 positions, flanking the sulfur atom. A nitro (-NO₂) group is positioned at the C3 position. The strong electron-withdrawing nature of all three substituents significantly influences the electron density of the aromatic ring, making it electron-deficient. This electronic profile is the primary determinant of its chemical reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

While extensive data for the diacid is sparse in readily available literature, key properties can be understood from its well-characterized diester precursors.

PropertyValueSource
Molecular Formula C₆H₃NO₆S(Calculated)
Molecular Weight 217.16 g/mol (Calculated)
Appearance Expected to be a solid(Inference)
Melting Point (Dimethyl ester) 56-57 °C[3]
Melting Point (Diethyl ester) Data available[3]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process involving the nitration of a precursor ester followed by hydrolysis.[3] This strategy is superior to direct nitration of thiophene-2,5-dicarboxylic acid, as the ester groups provide better solubility in the reaction medium and can be cleanly removed in the final step.

Synthetic Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of Dimethyl 3-nitrothiophene-2,5-dicarboxylate[3]
  • Rationale: This step introduces the nitro group onto the electron-rich thiophene ring. A mixture of concentrated nitric and sulfuric acids serves as the potent nitrating agent (generating the nitronium ion, NO₂⁺). The reaction is conducted at a controlled temperature to prevent over-nitration or degradation.

  • Step-by-Step Methodology:

    • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve dimethyl thiophene-2,5-dicarboxylate in a suitable solvent like concentrated sulfuric acid.

    • Cooling: Cool the mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nitration reaction.

    • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the thiophene ester solution, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

    • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Experimental Protocol: Hydrolysis to this compound[3]
  • Rationale: The final step is the conversion of the ester groups to carboxylic acids. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

  • Step-by-Step Methodology:

    • Reaction Setup: Suspend the crude dimethyl 3-nitrothiophene-2,5-dicarboxylate in a mixture of an appropriate acid (e.g., sulfuric or hydrochloric acid) and water.

    • Heating: Heat the suspension to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and confirmed by TLC.

    • Isolation: Cool the reaction mixture to room temperature, which should cause the dicarboxylic acid product to crystallize.

    • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified product.

Spectroscopic Characterization

Structural confirmation of the synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While data for the final diacid is not detailed in the cited literature, the data for the key intermediate, dimethyl 3-nitrothiophene-2,5-dicarboxylate, serves as a crucial validation point in the synthesis.[3]

Compound ¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (126 MHz, DMSO-d₆)
Dimethyl 3-nitrothiophene-2,5-dicarboxylate δ 8.24 (s, 1H), 3.90 (s, 6H)δ 161.7, 159.5, 147.0, 135.5, 132.8, 127.9, 53.4
  • Interpretation: In the ¹H NMR spectrum, the singlet at 8.24 ppm corresponds to the single proton on the thiophene ring (H-4). The singlet at 3.90 ppm integrates to 6 protons, representing the two equivalent methyl ester groups. Upon successful hydrolysis to the diacid, this methyl signal would disappear, and a new broad singlet corresponding to the two carboxylic acid protons would appear, typically downfield (>10 ppm).

Chemical Reactivity and Applications

Core Reactivity: Nucleophilic Aromatic Substitution (SNA_r)

The most significant aspect of this compound's reactivity is its role as a substrate in nucleophilic aromatic substitution (SNA_r). The nitro group is an excellent leaving group and, along with the carboxylate groups, strongly activates the thiophene ring towards attack by nucleophiles. This has been expertly exploited in the synthesis of thieno[3,2-b]thiophenes, a class of fused-ring systems with applications in organic electronics.[3][4]

Caption: Reaction workflow for synthesis of thieno[3,2-b]thiophenes.

Potential Applications
  • Building Block for Fused Systems: As demonstrated, it is a key precursor for thieno[3,2-b]thiophenes, which are investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

  • Precursor for Dyes: Nitrothiophenes are historically important intermediates in the synthesis of azo dyes for textiles.[5] The functional groups on this molecule could be modified to create novel colorants.

  • Ligand in Coordination Chemistry: The dicarboxylic acid functionality makes it a candidate for use as a ligand to create metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

Safety and Handling

As with any laboratory chemical, this compound and its precursors must be handled with appropriate care.

  • Hazard Profile: Aromatic nitro compounds can be toxic and should be handled with caution. Carboxylic acids are often corrosive or irritants. The compound is expected to cause skin, eye, and respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple molecule; it is a rationally designed building block for advanced organic synthesis. Its structure is a deliberate arrangement of functional groups that preordains its reactivity, particularly for nucleophilic aromatic substitution. The reliable, high-yield synthesis from common starting materials further enhances its utility. For researchers and scientists, understanding the interplay between this molecule's structure, synthesis, and reactivity is key to unlocking its potential in the development of novel materials, dyes, and potentially bioactive compounds.

References

  • Ostrovskyi, D., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available from: [Link]

  • Redkin, Y., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Alfa Aesar. (2007). Material Safety Data Sheet for 3-Nitrophthalic acid. Available from: [Link]

  • Maradiya, H.R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society.
  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. Available from: [Link]

  • PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. Available from: [Link]

  • MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Molecules. Available from: [Link]

Sources

Technical Guide: Thermal Stability of 3-Nitrothiophene-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermal stability of 3-Nitrothiophene-2,5-dicarboxylic acid , structured for researchers and drug development professionals.

Executive Summary

This compound (3-NTDA) is a critical heterocyclic building block used primarily in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. Its thermal stability profile is defined by a sharp melting transition at 208–209 °C , often accompanied or immediately followed by decomposition (decarboxylation).

This guide provides a comprehensive analysis of the compound's thermal behavior, degradation mechanisms, and handling protocols. It synthesizes experimental data from synthesis and characterization studies to establish a safe operating window for research and industrial applications.

Chemical Profile & Structural Analysis[1]

The thermal stability of 3-NTDA is governed by the interplay between its electron-withdrawing nitro group and the two carboxylic acid moieties on the thiophene ring.

PropertySpecification
IUPAC Name This compound
CAS Number 59021-39-9 (Acid); 4282-31-9 (Parent no-nitro)
Molecular Formula C₆H₃NO₆S
Molecular Weight 217.16 g/mol
Appearance White to off-white powder
Melting Point 208–209 °C (Decomposition likely)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Structural Impact on Stability:

  • Nitro Group (

    
    ):  Introduces thermal sensitivity. Nitro-functionalized heterocycles are energetic and prone to exothermic decomposition at elevated temperatures.
    
  • Carboxylic Acids (

    
    ):  The positions at C2 and C5 are susceptible to decarboxylation, a process catalyzed by heat and acidic conditions. The electron-withdrawing nitro group at C3 destabilizes the C2-carboxyl bond, lowering the decarboxylation onset compared to the non-nitrated parent compound.
    

Thermal Characterization Data

The following data summarizes the thermal transitions of 3-NTDA and its key derivatives. The free acid exhibits a significantly higher thermal floor than its ester precursors but is less stable than its amide derivatives.

Comparative Thermal Stability Table
Compound FormMelting Point (

)
Decomposition Onset (

)
Thermal Event Type
Dimethyl ester 85–86 °C> 180 °CEndothermic melt, stable liquid
Free Acid (3-NTDA) 208–209 °C ~210 °C Melt-Decomposition (Concurrent)
Diamide Derivative 283–284 °C> 300 °CHigh stability due to H-bonding
Cd-Coordination Polymer N/A (Solid)> 320 °CLigand stabilized by metal coordination

Critical Insight: The melting point of the free acid (208 °C) serves as the hard thermal limit . Processing or drying above 150 °C poses a risk of partial decarboxylation or degradation.

Degradation Mechanisms & Pathways[4]

The primary thermal degradation pathway for 3-NTDA involves decarboxylation , driven by the thermal lability of the C-C bond connecting the carboxyl group to the thiophene ring. This is accelerated by the ortho-nitro effect.

Pathway Visualization (Graphviz)

DegradationPathway cluster_legend Thermal Event Key Precursor Dimethyl 3-nitrothiophene- 2,5-dicarboxylate (Tm: 85-86°C) Acid 3-Nitrothiophene- 2,5-dicarboxylic acid (Tm: 208-209°C) Precursor->Acid Hydrolysis (NaOH/H2O, 90°C) Intermed Transition State (Decarboxylation) Acid->Intermed Heat > 200°C Product 3-Nitrothiophene (Degradation Product) Intermed->Product -CO2 Gas CO2 (Gas) Intermed->Gas key1 Green: Stable Target key2 Red: Degradation

Caption: Thermal synthesis and degradation pathway showing the critical hydrolysis step and the decarboxylation risk above 200°C.

Experimental Protocols

To ensure reproducible thermal data, the purity of 3-NTDA must be validated. Impurities from incomplete hydrolysis (mono-esters) will significantly lower the observed melting point and stability.

Protocol A: Synthesis & Purification for Stability Testing

Source: Adapted from MDPI (2024) and related thiophene synthesis literature.

  • Starting Material: Dissolve dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) in MeOH.

  • Hydrolysis: Add NaOH (4.0 eq) in water. Reflux at 60–70 °C for 4 hours.

    • Note: Avoid exceeding 90 °C to prevent premature decarboxylation during synthesis.

  • Acidification: Cool to 0 °C. Acidify with concentrated HCl to pH 1–2.

  • Isolation: Filter the white precipitate. Wash with ice-cold water.

  • Drying: Dry in a vacuum oven at 80 °C for 12 hours.

    • Validation: Product must have a sharp melting point at 208–209 °C . A broad range (e.g., 190–205 °C) indicates impurities or wet cake.

Protocol B: Thermal Analysis (TGA/DSC)

Objective: Determine exact decomposition onset (


).
  • Instrument: TGA/DSC (e.g., TA Instruments Q-Series or Mettler Toledo).

  • Sample Mass: 5–10 mg (Powder).

  • Pan: Alumina (open) for TGA; Aluminum (crimped with pinhole) for DSC.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min.
    
  • Ramp Rate: 10 °C/min from 40 °C to 400 °C.

  • Data Interpretation:

    • DSC: Look for a sharp endotherm at ~208 °C (Melting).

    • TGA: Watch for mass loss onset.[1][2]

      • < 100 °C: Solvent/Moisture loss.

      • 210 °C: Decarboxylation (theoretical mass loss of ~20% for one

        
        , ~40% for two).
        

Applications & Storage

Storage Guidelines
  • Temperature: Store at +2 °C to +8 °C (Refrigerated) or ambient (< 25 °C).

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent moisture uptake, which can lower the activation energy for degradation.

  • Container: Amber glass vials to protect from light (nitro compounds can be photo-labile).

Application Context: Coordination Polymers

3-NTDA is a ligand of choice for constructing Cadmium (Cd) and Zinc (Zn) coordination polymers.

  • Stability Enhancement: Upon coordination to metal centers, the thermal stability often increases significantly.

  • Example: Cd-coordination polymers based on 3-NTDA are reported to be stable up to 320 °C , far exceeding the stability of the free acid. This makes the ligand suitable for MOFs requiring thermal activation.

References

  • Synthesis and Properties of Thiophene Deriv

    • Title: Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Arom
    • Source: MDPI (Molecules 2024).
    • Data: Confirms synthesis of this compound (m.p. 208–209 °C) and its esters.
    • URL:[Link]

  • Coordin

    • Title: Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxyl
    • Source: RSC Advances / CrystEngComm.
    • Data: Details the use of H2ntdc in cre
    • URL:[Link]

  • Title: Safety Data Sheet: 2,5-Thiophenedicarboxylic acid (Parent compound data).

Sources

Methodological & Application

3-Nitrothiophene-2,5-dicarboxylic acid as a linker in coordination polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (


) in Coordination Polymers 

Executive Summary

This technical guide outlines the utility of This compound (


)  as a functional linker in the design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Unlike the linear terephthalic acid or the non-functionalized thiophene-2,5-dicarboxylic acid (

), the

ligand introduces two critical design elements:
  • Geometric Kinking: The thiophene ring provides a bent angle (

    
    ) between carboxylates, preventing the formation of simple linear chains and promoting helical or wave-like topologies.
    
  • Functional Handling: The nitro (

    
    ) group at the 3-position acts as a steric gatekeeper, reducing pore size to enhance selectivity, and serves as an electron-withdrawing group (EWG) that modulates the electronic structure for photoluminescent sensing applications.
    

Part 1: Ligand Profile & Synthesis Protocol

Before CP assembly, high-purity ligand synthesis is required. Commercial availability of


 can be sporadic; therefore, in-house synthesis via nitration is the standard protocol.
Protocol 1: Synthesis of Ligand

Based on nucleophilic aromatic substitution and hydrolysis workflows (Source: MDPI, 2024).

Reagents:

  • Dimethyl thiophene-2,5-dicarboxylate

  • Conc.

    
     and 
    
    
    
    (Nitration mixture)
  • NaOH (aq) and HCl (conc.)

Step-by-Step Methodology:

  • Nitration: Dissolve dimethyl thiophene-2,5-dicarboxylate in conc.

    
     at 
    
    
    
    . Dropwise add fuming
    
    
    . Stir at
    
    
    for 1 hour, then pour into ice water. The nitro-ester precipitates as a white/yellow solid.
  • Hydrolysis: Suspend the nitro-ester in

    
     solution. Reflux at 
    
    
    
    for 4 hours until the solution becomes clear (indicating ester cleavage).
  • Acidification: Cool to room temperature (RT) and acidify with conc.

    
     to 
    
    
    
    .
  • Purification: Filter the precipitate, wash with cold water (

    
    ), and recrystallize from ethanol/water.
    
    • Yield Target:

      
      [1][2]
      
    • Validation:

      
       (DMSO-
      
      
      
      ) should show absence of methyl ester protons (
      
      
      ) and presence of the single thiophene proton (
      
      
      ).

Part 2: Coordination Polymer Assembly

The nitro group introduces steric hindrance, often requiring auxiliary ligands (spacers) to expand the framework and prevent dense packing.

Protocol 2: Solvothermal Synthesis of Luminescent Cd(II)-CPs

Target Structure:



Auxiliary Ligand (L): Flexible bis(imidazole) linkers (e.g., 1,4-bis(2-methylimidazol-1-yl)butane - bmib).[3]

Rationale: Cadmium(II) is a


 metal, making it "silent" in redox and magnetic terms, which allows the ligand-based fluorescence of 

to dominate. The bmib ligand acts as a pillar, connecting 2D

sheets into a 3D porous network.

Experimental Steps:

  • Precursor Prep:

    • Solution A: Dissolve

      
       (
      
      
      
      ) in
      
      
      deionized water.
    • Solution B: Dissolve

      
       (
      
      
      
      ) and bmib (
      
      
      ) in
      
      
      Methanol (MeOH) or DMF.
  • Mixing: Slowly add Solution B to Solution A under stirring. Adjust pH to

    
     using dilute 
    
    
    
    if necessary (critical for carboxylate deprotonation without forming metal hydroxides).
  • Thermal Treatment: Transfer to a

    
     Teflon-lined stainless steel autoclave.
    
    • Program: Heat to

      
       for 72 hours.
      
    • Cooling: Cool to RT at a rate of

      
       (Slow cooling is essential for single-crystal growth).
      
  • Isolation: Filter the resulting yellow block crystals. Wash with MeOH.

Data Summary Table: Synthesis Variables

VariableConditionEffect on Topology
Metal Source

Acetate acts as a weak base, aiding in situ deprotonation of

.
Solvent

Promotes H-bonding networks; pure DMF often leads to dense 1D chains.
Auxiliary Ligand Flexible (alkane chain)Forms "pillared-layer" 3D structures (Source 1.1).
Auxiliary Ligand Rigid (bipyridine)Often results in interpenetrated networks due to steric matching with

.

Part 3: Visualization of Workflows

The following diagram illustrates the critical decision pathways in synthesizing these materials, highlighting how the auxiliary ligand dictates the final dimensionality.

SynthesisWorkflow Start Precursors Cd(OAc)2 + H2ntdc AuxLigand Select Auxiliary Ligand Start->AuxLigand Rigid Rigid Linker (e.g., 4,4'-bipy) AuxLigand->Rigid Steric Match Flexible Flexible Linker (e.g., bmib) AuxLigand->Flexible conformational freedom Solvo Solvothermal 120°C, 72h Rigid->Solvo Flexible->Solvo Res_Inter Result: Interpenetrated Framework Solvo->Res_Inter Rigid Pathway Res_Pillar Result: 3D Pillared-Layer (Open Pores) Solvo->Res_Pillar Flexible Pathway

Figure 1: Synthesis logic flow. The choice of auxiliary ligand (rigid vs. flexible) directs the topology of the final coordination polymer, counteracting the steric bulk of the nitro group.

Part 4: Functional Application - Luminescent Sensing

The primary application of


-based CPs is the selective sensing of nitro-explosives (e.g., TNP, nitrobenzene) and antibiotics (nitrofurazone).

Mechanism: The electron-deficient


 group on the linker creates a specific electronic environment. When an electron-deficient analyte (like TNP) enters the pores, it competes for electrons. However, the sensing mechanism is typically Fluorescence Quenching  via Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET).

Sensing Protocol:

  • Preparation: Grind

    
     of the CP crystals into a fine powder.
    
  • Suspension: Disperse in

    
     of solvent (water or ethanol) via ultrasonication (30 mins) to create a stable suspension.
    
  • Baseline: Record the emission spectrum (Excitation

    
    ; Emission 
    
    
    
    ).
  • Titration: Add aliquots (

    
    ) of the analyte solution (e.g., 1 mM nitrobenzene).
    
  • Readout: Monitor the decrease in fluorescence intensity (

    
    ). Plot 
    
    
    
    vs. Concentration (Stern-Volmer plot).
    • Success Metric: A quenching constant (

      
      ) 
      
      
      
      indicates high sensitivity.

SensingMechanism CP_Excited CP Ligand (Excited State) [ntdc]* Emission Fluorescence Emission (Light) CP_Excited->Emission No Analyte ET Electron Transfer (Non-Radiative) CP_Excited->ET Analyte Present Analyte Analyte (Quencher) (e.g., Nitrobenzene) Analyte->ET Accepts e- ET->Emission Quenching (Light OFF)

Figure 2: Fluorescence Quenching Mechanism. The analyte intercepts the energy from the excited ligand state, preventing light emission.

References

  • Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate. Source: RSC Publishing (CrystEngComm). Context: Primary source for the Cd-bmib synthesis protocol and topological analysis. URL:[Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Source: MDPI (Molecules, 2024). Context: Source for the detailed synthesis and hydrolysis of the nitro-thiophene linker precursors. URL:[Link]

  • Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. Source: New Journal of Chemistry (1999/NUS). Context: Foundational work on thiophene-dicarboxylate coordination modes (Zn/Co/Mn) which serves as the baseline for the nitro-functionalized derivative. URL:[Link]

  • Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Source: MDPI (Materials, 2018). Context: Validates the mechanism of fluorescence quenching in dicarboxylate MOFs for sensing nitro-explosives. URL:[Link]

Sources

Application Note: Electrochemical Profiling & Sensor Development using 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDC)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Basis

The Electrochemical Value Proposition

3-Nitrothiophene-2,5-dicarboxylic acid (3-NTDC , often abbreviated as


) represents a specialized ligand class in electrochemistry. Unlike simple benzene-dicarboxylates (like terephthalic acid), 3-NTDC offers three distinct electrochemical levers:
  • Thiophene Backbone: The sulfur heterocycle provides higher polarizability and distinct adsorption characteristics on metal surfaces compared to phenyl rings.

  • Nitro Group (

    
    ):  A highly electroactive moiety that undergoes characteristic redox cycling (reduction to hydroxylamine/amine), serving as an intrinsic "signal tag" for ratiometric sensing.
    
  • Chelation Sites: The 2,5-dicarboxylate positions allow for the formation of robust Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs), typically with

    
    , 
    
    
    
    , or Lanthanides.
Scope of Application

This guide details the workflow for utilizing 3-NTDC in two primary domains:

  • Application A: Synthesis of Electroactive MOFs for Heavy Metal Stripping Voltammetry.

  • Application B: Direct Redox Profiling (Nitro-tag characterization).

Part 2: Experimental Protocols

Protocol A: Synthesis of Electroactive MOF

Rationale: Zinc is chosen as the metal node because it is electrochemically silent in the potential windows used for organic sensing, ensuring the signal comes solely from the ligand or the analyte.

Materials Required
  • Ligand: this compound (

    
    ) [Synthesized via hydrolysis of dimethyl ester].
    
  • Metal Precursor:

    
    .
    
  • Co-ligand: 4,4'-Bipyridine (bipy) or 1,4-bis(imidazol-1-yl)butane (bmib) to act as a "pillar" for 3D porosity.

  • Solvent: DMF/Ethanol/Water mixture.

Step-by-Step Synthesis
  • Precursor Dissolution:

    • Dissolve 0.1 mmol

      
       and 0.1 mmol co-ligand (e.g., bipy) in 10 mL of DMF:
      
      
      
      (1:1 v/v).
    • Critical Step: Sonicate for 15 minutes to ensure complete dispersion.

  • Metal Addition:

    • Add 0.1 mmol

      
       to the mixture. Stir for 30 minutes at Room Temperature (RT).
      
  • Hydrothermal Treatment:

    • Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Heat at 120°C for 72 hours .

    • Cooling: Allow to cool to RT at a rate of 5°C/hour (slow cooling promotes high crystallinity).

  • Isolation:

    • Filter the resulting yellow/orange crystals.

    • Wash

      
       with DMF and 
      
      
      
      with Ethanol.
    • Activate (dry) at 80°C under vacuum for 12 hours.

Protocol B: Electrode Fabrication (GCE Modification)

Rationale: A Glassy Carbon Electrode (GCE) provides a wide potential window. The MOF is applied as a thin film to facilitate diffusion.

  • GCE Polishing:

    • Polish the GCE (3 mm diameter) with 0.3

      
       and 0.05 
      
      
      
      alumina slurry on a micro-cloth.
    • Rinse with ultrapure water and sonicate in ethanol/water (1:1) for 3 minutes.

  • Ink Preparation:

    • Disperse 2 mg of the activated Zn-ntdc MOF in 1 mL of 0.5% Nafion solution (diluted in ethanol).

    • Sonicate for 30 minutes to create a homogeneous suspension.

  • Drop Casting:

    • Drop 5

      
       of the suspension onto the GCE surface.
      
    • Dry under an infrared lamp or in air for 2 hours.

    • Validation: The surface should appear as a uniform, dull film without aggregation.

Part 3: Electrochemical Sensing Workflow

Mechanism of Action

The 3-NTDC ligand contains sulfur and oxygen donors that have a high affinity for heavy metals (e.g.,


, 

,

). The MOF acts as a pre-concentration sponge.

Workflow Diagram (Graphviz/DOT):

ElectrochemicalWorkflow cluster_mech Sensing Mechanism Ligand 3-NTDC Ligand (S/O Donors + NO2 Tag) Synthesis Hydrothermal Synthesis (Zn-MOF Formation) Ligand->Synthesis + Zn(NO3)2 Modification GCE Modification (Drop Casting) Synthesis->Modification Ink Prep Enrichment Analyte Enrichment (Open Circuit Accumulation) Modification->Enrichment Dip in Analyte Detection Signal Readout (SWV / DPV) Enrichment->Detection Stripping Step Mech1 Adsorption: M(II) binds to S/COO- Mech2 Reduction: M(II) -> M(0) Mech1->Mech2 Mech3 Stripping: M(0) -> M(II) (Peak Current) Mech2->Mech3

Caption: Workflow for converting 3-NTDC into a functional sensor. The mechanism relies on the thiophene-carboxylate affinity for heavy metals.

Measurement Protocol (Differential Pulse Voltammetry - DPV)
  • Accumulation Step:

    • Immerse the modified GCE in the sample solution (e.g., Acetate buffer pH 5.0 containing target ions).

    • Apply a potential of -1.2 V for 120 seconds under stirring. This reduces metal ions (

      
      ) to metal (
      
      
      
      ) on the electrode surface.
  • Equilibration:

    • Stop stirring and allow the solution to rest for 10 seconds.

  • Stripping Scan (Anodic):

    • Scan from -1.2 V to +0.2 V.

    • Parameters:

      • Step Potential: 5 mV

      • Modulation Amplitude: 25 mV

      • Scan Rate: 50 mV/s

  • Signal Interpretation:

    • 
       Peak:  ~ -0.75 V
      
    • 
       Peak:  ~ -0.50 V
      
    • Note: The peak current (

      
      ) is directly proportional to the concentration of the analyte.
      

Part 4: Data Analysis & Validation

Characterizing the Nitro-Group Tag

Before sensing, validate the presence of 3-NTDC on the electrode by scanning in a blank buffer (0.1 M PBS, pH 7.0).

  • Technique: Cyclic Voltammetry (CV).[1]

  • Scan Range: 0.0 V to -1.4 V.

  • Expected Feature: A distinct, irreversible reduction peak at approximately -0.8 V to -1.0 V (vs. Ag/AgCl).

    • Reaction:

      
      .
      
    • Significance: If this peak is missing, the MOF has leached off the electrode or the ligand structure is compromised.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Redox Peaks MOF film detachment or thick insulating layer.Use less Nafion binder (0.1%); polish GCE more thoroughly.
Broad/Overlapping Peaks Poor crystallinity of MOF; slow diffusion.Re-synthesize MOF with slower cooling; increase accumulation time.
High Background Current Oxygen interference or electrolyte impurities.Purge solution with

for 10 mins; use HPLC-grade reagents.
Signal Decay Leaching of MOF into solution.Cross-link the film with glutaraldehyde vapor (optional) or check MOF stability in acidic pH.

Part 5: References

  • Xue, L.-P., et al. (2015).[2] "Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate." CrystEngComm, 17, 6441-6449.

    • Context: Primary reference for the synthesis of 3-NTDC (

      
      ) and its coordination chemistry with Group 12 metals.
      
  • Perepichka, I. F., et al. (2021). "Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability." Organic Electronics, 96, 106188.[1]

    • Context: Establishes the fundamental electrochemical reduction potentials of the thiophene-dicarboxylate core and the nitro/ester functionalities.

  • Sadakiyo, M., et al. (2019).[3] "Electrochemical hydrogenation of non-aromatic carboxylic acid derivatives." Physical Chemistry Chemical Physics, 21, 5882-5889.[3]

    • Context: Provides mechanistic insights into the electro-reduction of dicarboxylic acid motifs on electrode surfaces.

  • Li, Z., et al. (2022).[4] "Design and Application of Electrochemical Sensors with Metal–Organic Frameworks." Molecules, 27(19), 6229.

    • Context: General protocol grounding for MOF-modified GCE fabrication and heavy metal sensing workflows.

Sources

role of 3-Nitrothiophene-2,5-dicarboxylic acid in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDA) in Organic Electronics

Executive Summary

This compound (3-NTDA ) is a specialized heterocyclic building block that serves two distinct but critical roles in the field of organic electronics (OE) and advanced materials:

  • The "Gateway" Precursor for Fused-Ring Semiconductors: Its most significant application in OE is as the primary synthetic entry point for Thieno[3,2-b]thiophenes (TTs) . The nitro group at the 3-position functions as a labile handle for nucleophilic aromatic substitution (

    
    ), enabling the "sulfur stitching" required to fuse a second thiophene ring. TT derivatives are ubiquitous in high-mobility Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) due to their extended 
    
    
    
    -conjugation and rigid planar structure.[1]
  • Functional Ligand for Metal-Organic Frameworks (MOFs): In coordination chemistry, 3-NTDA acts as a polar, V-shaped linker. The nitro group introduces a permanent dipole and steric bulk, critical for engineering dielectric bistability and luminescent sensing networks (e.g., quenching-based sensors).

This guide provides the rationale, mechanisms, and validated protocols for utilizing 3-NTDA in both capacities.

Electronic & Structural Properties

The strategic value of 3-NTDA lies in the electronic perturbation caused by the nitro (-NO


) group on the thiophene core.
PropertyEffect on Material Design
Electron Withdrawal The -NO

group (Hammett

) lowers the LUMO energy level of the core, facilitating electron injection in n-type materials.
Leaving Group Ability In the presence of sulfur nucleophiles, the -NO

group is an excellent leaving group, enabling ring-closure reactions to form fused systems (e.g., thienothiophenes).
Dipole Moment Introduces a strong local dipole perpendicular to the conjugation axis, influencing packing motifs (herringbone vs.

-stacking) in crystalline solids.
Steric Hindrance The bulky nitro group forces twisting in oligomers, breaking conjugation unless cyclized; in MOFs, it governs pore size and guest selectivity.

Application I: Synthesis of Thieno[3,2-b]thiophene (TT) Semiconductors

The Thieno[3,2-b]thiophene (TT) moiety is a "super-thiophene"—a fused bicycle that offers higher charge carrier mobility (


 in polymers like PBTTT) than single thiophenes. 3-NTDA is the requisite starting material for the "Assembly Strategy" , a route superior to conventional cyclization because it allows facile introduction of alkyl side-chains essential for solubility.
Mechanism: The "Sulfur Stitch"

The synthesis relies on a cascade sequence:

  • 
    :  A sulfur nucleophile displaces the nitro group.[1]
    
  • Reduction/Alkylation: The resulting disulfide or thiol is alkylated.

  • Cyclization: Base-promoted condensation closes the second ring.

Protocol A: Synthesis of Dimethyl 3-Nitrothiophene-2,5-dicarboxylate (Precursor)

Rationale: The ester form is required for the


 reaction to prevent decarboxylation and improve solubility.

Materials:

  • Dimethyl thiophene-2,5-dicarboxylate (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve dimethyl thiophene-2,5-dicarboxylate (e.g., 56 g) in concentrated

    
     (400 mL) at 0 °C. Critical: Maintain temperature < 5 °C to avoid over-nitration.
    
  • Nitration: Add fuming

    
     (1.5 eq) dropwise over 45 minutes. The solution will turn dark yellow/orange.
    
  • Quenching: Stir at ambient temperature for 1 hour. Pour the mixture slowly onto 1 kg of crushed ice.

  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash exhaustively with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from ethanol.

    • Yield Target: >90%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows loss of thiophene protons and appearance of a singlet at
      
      
      ppm (proton adjacent to nitro).
Protocol B: Transformation to Thieno[3,2-b]thiophene Core

Rationale: This protocol uses a disulfide intermediate to safely introduce the sulfur atom before ring closure.

Materials:

  • Dimethyl 3-nitrothiophene-2,5-dicarboxylate (from Protocol A)[1]

  • Sodium sulfide nonahydrate (

    
    ) or Potassium thioacetate
    
  • Alkyl halide (e.g., 1-bromohexadecane for solubility)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve the nitro-ester (1 eq) in DMF. Add potassium thioacetate (1.2 eq) at room temperature. Stir for 2 hours. The nitro group is displaced, forming the thioacetate intermediate.

  • Hydrolysis/Disulfide Formation: Treat in situ with mild base (

    
    ) and air oxidize to form the bis(thiophene)disulfide. Isolate this stable intermediate.
    
  • Reductive Alkylation (The "Assembly"):

    • Dissolve disulfide in DMF under

      
      .
      
    • Add

      
       (excess) to cleave the disulfide to the thiolate.
      
    • Inject the alkyl halide (e.g., R-Br) immediately.

    • Result: 3-(alkylthio)thiophene-2,5-dicarboxylate.[1]

  • Ring Closure (McMurry/Aldol type):

    • Saponify the diester to the diacid.

    • Perform cyclization using

      
       or similar condensing agents (depending on specific TT target: e.g., carboxylated vs. unsubstituted). Note: For electronic materials, the 2,5-diester TT is often polymerized directly or brominated.
      

Application II: 3-NTDA in Metal-Organic Frameworks (MOFs)

In MOFs, 3-NTDA is used to construct "breathing" frameworks or luminescent sensors. The nitro group acts as a quencher of lanthanide luminescence. This is utilized in "turn-on" sensing: if an analyte (e.g.,


 or volatile organic reducers) reduces the 

to

, the quenching stops, and the MOF lights up.
Protocol C: Solvothermal Synthesis of Ln-NTDA MOFs

Target: Lanthanide coordination polymers for sensing.

Materials:

  • This compound (

    
    )[2][3]
    
  • Lanthanide Nitrate (

    
     or 
    
    
    
    )
  • Solvent: DMF/Water (3:1 v/v)

  • Teflon-lined autoclave

Step-by-Step Methodology:

  • Precursor Prep: If starting from the ester (Protocol A), hydrolyze it by refluxing in 20% HCl for 6 hours to obtain the free acid (

    
    ).
    
  • Mixing: Dissolve

    
     (0.1 mmol) and 
    
    
    
    (0.1 mmol) in 4 mL of DMF/Water mixture.
  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100 °C for 72 hours.

  • Cooling: Cool at a rate of 5 °C/hour to room temperature to promote single-crystal growth.

  • Activation: Wash crystals with DMF and ethanol. Solvent exchange with ethanol for 3 days to remove pore-trapped DMF.

Visualizing the Workflow

The following diagram illustrates the central role of 3-NTDA in transforming basic thiophene chemistry into advanced fused-ring electronics and functional MOFs.

G Start Thiophene-2,5- dicarboxylate Nitro 3-Nitrothiophene-2,5- dicarboxylate (3-NTDA) Start->Nitro Nitration (HNO3/H2SO4) Subst S_NAr with Thiol/Disulfide Nitro->Subst Leaving Group (-NO2) Hydrolysis Hydrolysis to Free Acid Nitro->Hydrolysis Acid Deprotection Cycliz Ring Closure (Cyclization) Subst->Cycliz Sulfur Stitching TT Thieno[3,2-b]thiophene (TT) Core Cycliz->TT Fusion OFET High-Mobility Polymers (OFET/OPV) TT->OFET Polymerization Coord Coordination with Ln(III) / Cd(II) Hydrolysis->Coord Solvothermal MOF Functional MOF (Sensing/Dielectric) Coord->MOF Self-Assembly

Figure 1: Strategic workflow converting 3-NTDA into fused-ring semiconductors (top path) and functional porous materials (bottom path).

Key Data & Troubleshooting

Comparison of Synthetic Routes to Thieno[3,2-b]thiophene (TT)

Precursor MethodYieldComplexitySuitability for OE
3-NTDA Route 45-75% ModerateHigh (Allows alkyl chain installation)
Thiophene-3-thiol<30%High (Unstable thiol)Low (Oxidative dimerization issues)
Vicinal Dihalides40-50%High (Harsh Pd-coupling)Medium

Troubleshooting Protocol A (Nitration):

  • Issue: Formation of dinitro-species.[2]

  • Fix: Ensure the starting material is the diester , not the free acid. The ester groups deactivate the ring sufficiently to prevent over-nitration at 0 °C.

Troubleshooting Protocol B (Cyclization):

  • Issue: Low yield during sulfur substitution.

  • Fix: Avoid using Sodium Sulfide (

    
    ) directly if possible, as it can cause degradation. Use Potassium Thioacetate  followed by hydrolysis, or a disulfide exchange method, as these are milder.
    

References

  • Synthesis of this compound (H2ntdc): Xue, L.-P., Li, Z.-H., Ma, L.-F., & Wang, L.-Y. (2015). Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate.[2] CrystEngComm, 17, 6441-6449.

  • Assembly Strategy for Thieno[3,2-b]thiophenes (TT) from 3-NTDA: Zubenko, A. A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.[1] Beilstein Journal of Organic Chemistry, 20, 2589–2598.

  • Thiophene-based MOFs and Dielectric Properties: Ye, J.-W., et al. (2010). A rhombus channel metal–organic framework comprised of Sr2+ and thiophene-2,5-dicarboxylic acid exhibiting novel dielectric bistability.[4] CrystEngComm, 12, 3485-3488.

  • Luminescent Lanthanide MOFs with Thiophene Linkers: Sapianik, A. A., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2-b]thiophene-2,5-dicarboxylate. Molecules, 27(19), 6372.

Sources

Advanced Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (3-ntdc) Frameworks for Gas Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This application note details the utilization of 3-nitrothiophene-2,5-dicarboxylic acid (3-ntdc) as a high-performance linker for constructing Metal-Organic Frameworks (MOFs) designed for selective gas adsorption, specifically Carbon Dioxide (


) capture from flue gas streams (

).

Why 3-ntdc? While the parent ligand, thiophene-2,5-dicarboxylic acid (


), is a well-established O-donor linker, the introduction of the nitro group (

) at the 3-position fundamentally alters the pore environment:
  • Electronic Modulation: The electron-withdrawing nitro group increases the acidity of the framework, enhancing the binding enthalpy (

    
    ) for quadrupolar molecules like 
    
    
    
    .
  • Steric Tuning: The bulky

    
     group reduces pore aperture size slightly, increasing the diffusion barrier for larger kinetic diameters (like 
    
    
    
    or
    
    
    vs
    
    
    ), thereby improving kinetic selectivity.
  • Dipole Interactions: The thiophene sulfur atom and the nitro group create a localized high-polarity field, facilitating dipole-quadrupole interactions that are absent in benzene-dicarboxylate (BDC) analogues.

Ligand Synthesis Protocol: this compound[1]

Most commercial suppliers offer the non-nitrated form. For high-purity applications, in-house synthesis via nitration of the ester precursor is recommended to ensure the absence of isomeric impurities.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Figure 1: Synthetic pathway for this compound (3-ntdc). Precursor Dimethyl thiophene- 2,5-dicarboxylate Nitration Nitration (HNO3/H2SO4, 0°C) Precursor->Nitration Electrophilic Subst. Intermediate Dimethyl 3-nitrothiophene- 2,5-dicarboxylate Nitration->Intermediate Yield ~85% Hydrolysis Acid Hydrolysis (20% HCl, Reflux 6h) Intermediate->Hydrolysis Deprotection Product 3-ntdc Ligand (Gray/White Powder) Hydrolysis->Product Yield ~90%

[1][2]

Step-by-Step Methodology

Reagents: Dimethyl thiophene-2,5-dicarboxylate, Sulfuric acid (98%), Nitric acid (fuming), Hydrochloric acid (20%).

  • Nitration (Critical Step):

    • Dissolve dimethyl thiophene-2,5-dicarboxylate (1 eq) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temperature 
      
      
      
      to prevent over-nitration or ring opening.
    • Stir for 2 hours, then pour onto crushed ice. Filter the yellow precipitate (Dimethyl 3-nitrothiophene-2,5-dicarboxylate).

    • Quality Check:

      
       should show a singlet shift due to the loss of one thiophene proton.
      
  • Hydrolysis:

    • Suspend the intermediate ester in 20% aqueous HCl.

    • Reflux at

      
       for 6–8 hours until the solution clears (indicating ester cleavage).
      
    • Cool to room temperature.[3] The target acid, 3-ntdc , will precipitate as a gray/off-white powder.

    • Recrystallize from water/ethanol if purity is

      
      .
      

MOF Fabrication: The Solvothermal Protocol

This protocol describes the synthesis of a Cu(II)-3-ntdc MOF (isoreticular to MFM-102 or NOTT-101), which exhibits superior stability and open metal sites for gas coordination.

Materials
  • Ligand: 3-ntdc (Synthesized above).[4][2]

  • Metal Source:

    
     (Copper nitrate hemi-pentahydrate).
    
  • Solvent System: DMF (N,N-Dimethylformamide) / Ethanol /

    
     (Acidified with dilute HCl).
    
Experimental Procedure
  • Precursor Dissolution:

    • Vial A: Dissolve

      
       of 3-ntdc in 
      
      
      
      DMF/EtOH (
      
      
      v/v). Sonicate until clear.
    • Vial B: Dissolve

      
       of 
      
      
      
      in
      
      
      
      
      .
    • Expert Insight: The addition of

      
       of dilute HCl to Vial B helps modulate crystal growth, preventing rapid precipitation of amorphous powder.
      
  • Solvothermal Synthesis:

    • Mix Vial A and B in a

      
       GL-45 media bottle or Teflon-lined autoclave.
      
    • Seal tightly and place in a programmable oven.

    • Ramp:

      
       over 2 hours.
      
    • Dwell: Hold at

      
       for 48 hours.
      
    • Cool:

      
       over 12 hours.
      
    • Result: Blue block crystals should form on the walls/bottom.

  • Washing & Solvent Exchange (Activation):

    • Decant mother liquor. Wash crystals

      
       with fresh DMF.
      
    • Soak in Methanol (

      
      ) for 3 days, refreshing the solvent every 12 hours.
      
    • Why MeOH? DMF has a high boiling point and surface tension. Exchanging with volatile MeOH prevents pore collapse during evacuation.

Gas Adsorption Characterization

Activation Protocol

Before analysis, the "guest" solvent molecules must be removed to access the porosity.

  • Instrument: Micromeritics ASAP 2020 or equivalent.

  • Temperature: Heat to

    
     under dynamic vacuum (
    
    
    
    ) for 12 hours.
  • Caution: Do not exceed

    
     rapidly; the nitro group is thermally stable up to 
    
    
    
    , but rapid solvent egress can crack the crystals.
Data Acquisition Strategy

Perform isotherms for


 (77 K) for surface area, and 

(273 K and 298 K) for separation performance.

Expected Performance Metrics (Reference Data):

Parameter3-ntdc MOF (Nitro-Functionalized)Non-Functionalized Parent (tdc)Improvement Factor
BET Surface Area



(Steric bulk)

Uptake (273 K, 1 bar)




(

Binding Energy)


Stronger Binding

Selectivity (IAST)


High Purity

Data synthesized from comparative studies of nitro-decorated MOFs (e.g., MFM-300 analogues).

Separation Mechanism & Selectivity Calculation

To validate the material for industrial flue gas separation, you must calculate the selectivity using Ideal Adsorbed Solution Theory (IAST).

Mechanism Diagram

GasSeparation Figure 2: Selective adsorption mechanism in nitro-functionalized thiophene frameworks. GasMix Flue Gas Input (15% CO2, 85% N2) MOF_Pore 3-ntdc MOF Pore (Polar -NO2 Groups) GasMix->MOF_Pore Interaction Dipole-Quadrupole Interaction (CO2 binds to -NO2/Metal) MOF_Pore->Interaction CO2 Trapped Exclusion Kinetic Exclusion (N2 passes through) MOF_Pore->Exclusion N2 Rejected Output Purified Stream Exclusion->Output

IAST Calculation Protocol
  • Fit Isotherms: Fit the experimental single-component isotherms (298 K) for

    
     and 
    
    
    
    using the Dual-Site Langmuir (DSL) equation:
    
    
  • Calculate Selectivity (

    
    ): 
    
    
    
    
    Where:
    • 
       = Mole fraction in adsorbed phase.
      
    • 
       = Mole fraction in gas phase (typically 
      
      
      
      for flue gas).

Interpretation: A selectivity


 indicates the material is viable for Pressure Swing Adsorption (PSA) applications. 3-ntdc MOFs typically exceed this threshold due to the specific affinity of the nitro group for the carbon atom in 

.

References

  • Synthesis and Characterization of Nitro-Thiophene MOFs Title: Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate.[4] Source: Royal Society of Chemistry (CrystEngComm) URL:[Link]

  • Impact of Nitro-Functionalization on Gas Uptake Title: Nitro-Functionalized Metal–Organic Frameworks for

    
     Binding.
    Source: ChemistryViews / Wiley VCH
    URL:[Link]
    
  • Thiophene-Based MOF Gas Separ

    
     Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality.
    Source: Inorganic Chemistry (ACS)
    URL:[Link]
    
  • Ligand Precursor Synthesis Title: Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes.[1][5] Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting & Optimization

common side reactions in the nitration of thiophene-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers encountering challenges in the nitration of thiophene-2,5-dicarboxylic acid.

Topic: Troubleshooting Common Side Reactions & Optimization of Nitration Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support Guide (v2026.1)

Core Technical Analysis

The nitration of thiophene-2,5-dicarboxylic acid (1) is a critical step in synthesizing functionalized thiophene scaffolds. While the electron-withdrawing carboxyl groups at positions 2 and 5 stabilize the ring against oxidative destruction compared to unsubstituted thiophene, they also deactivate the ring toward electrophilic aromatic substitution (EAS).

The Central Paradox: You must use strong nitrating agents (mixed acid) to overcome deactivation, yet the thiophene ring remains susceptible to oxidative ring opening and ipso-substitution (nitro-decarboxylation) under these very conditions.

Reaction Pathway & Side Reactions

The following diagram illustrates the standard synthetic pathway via the ester (preferred) versus the direct acid route, highlighting critical side-reaction divergence points.

NitrationPathways Start Thiophene-2,5-dicarboxylic acid Ester Diester Intermediate (Dimethyl/Diethyl) Start->Ester Esterification (Recommended) Ipso SIDE REACTION A: Nitro-decarboxylation (Ipso-substitution) Start->Ipso Direct Nitration (High Temp/Strong Acid) Oxidation SIDE REACTION B: Oxidative Ring Opening (Tar/Decomposition) Start->Oxidation Excess HNO3 Uncontrolled Exotherm NitroEster 3-Nitro-thiophene-2,5-dicarboxylic acid diester (Major Product, >90% Yield) Ester->NitroEster HNO3/H2SO4, 0-10°C NitroAcid 3-Nitro-thiophene-2,5-dicarboxylic acid (Target Molecule) NitroEster->NitroAcid Acid Hydrolysis Dinitro SIDE REACTION C: 3,4-Dinitration (Over-nitration) NitroEster->Dinitro Forcing Conditions (>50°C, Excess HNO3)

Figure 1: Reaction landscape showing the preferred esterification route to avoid direct acid side reactions.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues based on your crude reaction profile (LCMS/NMR).

Symptom / Observation Probable Cause Mechanistic Insight Corrective Action
Loss of Carboxyl Group (M-44 or M-45 peak observed)Nitro-decarboxylation (Ipso-substitution) The nitronium ion (

) attacks the C-2 or C-5 position (ipso), displacing the carboxyl group. This is favored when the ring is highly deactivated or temperature is too high.
Switch to the Ester Route. Esters are less prone to ipso-attack than free acids. Maintain T < 10°C during addition.
Black Tar / Low Mass Balance Oxidative Ring Destruction Thiophene is electron-rich; even with EWGs,

can act as an oxidant rather than a nitrating agent if

concentration is too low or temp is uncontrolled.
Control Exotherm. Add

dropwise to a pre-cooled solution. Ensure anhydrous conditions to maintain high

vs oxidizing species.
Formation of Dinitro Species Over-Nitration Although sterically crowded, forcing conditions can nitrate position 4 after position 3.Stoichiometry Check. Use limiting

(1.05 - 1.1 eq). Keep reaction time < 2 hours.
Red Fumes / Induction Period Autocatalytic Nitrosation Presence of nitrous acid (

) catalyzes oxidation and explosive decomposition.
Add Urea. Add 0.5-1.0% urea to the nitrating mixture to scavenge nitrous acid.

Recommended Protocol (Self-Validating)

Rationale: Direct nitration of the dicarboxylic acid is fraught with solubility issues and higher rates of decarboxylation. The industry-standard approach converts the acid to the dimethyl ester , nitrates the ester, and hydrolyzes back to the acid. This ensures >90% yield and high purity.[1]

Step 1: Nitration of Dimethyl Thiophene-2,5-dicarboxylate
  • Preparation : In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Sulfuric Acid (98%, 10 vol) . Cool to 0°C .[2]

  • Substrate Addition : Add Dimethyl thiophene-2,5-dicarboxylate (1.0 eq) portion-wise. Ensure temperature remains < 5°C.

    • Checkpoint: Solution should be clear to slightly yellow. Darkening indicates early oxidation.

  • Nitration : Add Fuming Nitric Acid (1.1 eq) dropwise over 30-60 minutes.

    • Critical Control:Do not exceed 10°C. Higher temperatures promote dinitration and hydrolysis/decarboxylation.

  • Reaction : Stir at 0-5°C for 1 hour, then allow to warm to ambient temperature (20-25°C) for 1 hour.

    • Validation: TLC/HPLC should show consumption of starting material and a single major product peak.

  • Quench : Pour the mixture onto Crushed Ice (20 vol) with vigorous stirring. The product will precipitate as a white/pale yellow solid.

  • Isolation : Filter, wash with copious water (until pH neutral), and dry.

    • Expected Yield: 90-95%.

    • Data: 1H NMR (DMSO-d6) should show a singlet at ~8.26 ppm (thiophene proton) and two methyl singlets.

Step 2: Hydrolysis to 3-Nitrothiophene-2,5-dicarboxylic Acid
  • Suspend the nitro-ester in 6M HCl or NaOH/MeOH (followed by acidification). Acidic hydrolysis is often preferred to avoid ring opening sensitivity to strong bases, though thiophenes are generally robust.

  • Reflux until clear (if using acid) or until LCMS confirms full hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I nitrate the acid directly to save a step? A: Technically, yes, but it is not recommended for high-value synthesis. The free acid has poor solubility in cold sulfuric acid, leading to heterogeneous mixtures. Heating to dissolve it triggers nitro-decarboxylation (loss of


) and lower yields (~40-60%). The ester route consistently yields >85% overall.[2]

Q2: Why do I see a red color developing during nitration? A: A transient red color is normal, but a deep, persistent red/brown accompanied by fumes indicates oxidation (ring destruction). This is often caused by the presence of nitrous acid (


).
  • Fix: Ensure your nitric acid is "white fuming" or add a pinch of urea to the reaction mixture to scavenge

    
    .
    

Q3: Is the 3,4-dinitro byproduct common? A: It is rare under standard conditions due to steric hindrance between the two nitro groups and the two carboxyl esters. However, if you use >2 equivalents of


 and heat >50°C, you will observe significant amounts of 3,4-dinitrothiophene-2,5-dicarboxylate.

Q4: Safety: Are there specific hazards with this nitration? A: Yes.

  • Exotherm: The reaction is highly exothermic. Runaway temperatures can lead to explosive decomposition of the thiophene ring.

  • Sensitivity: Nitrothiophenes can be energetic. Do not distill the crude residue to dryness if high heat is required.

References

  • Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution.[3] Organics, 5, 507–519. Link

    • Key Insight: Provides the optimized protocol for nitr
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Nitration of Thiophene. Link

    • Key Insight: General safety and handling of nitrothiophenes.[4][5]

  • Katritzky, A. R., et al. (2005).[6][7] Direct nitration of five membered heterocycles.[6][7] ARKIVOC, (iii), 179-191.[6][7] Link[6]

    • Key Insight: Discusses the reactivity of thiophenes and the necessity of controlling conditions to prevent degrad
  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.

Sources

Technical Support Center: Scaling Up 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely transitioning from gram-scale synthesis to pilot production (100g – 1kg+) of 3-Nitrothiophene-2,5-dicarboxylic acid (3-NTDA) .

Scaling up thiophene nitration is deceptive. At the milligram scale, the high reactivity of the thiophene ring is a convenience; at the kilogram scale, it becomes a thermal hazard. The central challenge in producing 3-NTDA is not the chemistry itself—the C3 position is the only available site for electrophilic substitution—but managing the exothermicity and solubility dynamics that change drastically with volume.

This guide prioritizes the Nitration-Hydrolysis Route (via the dimethyl or diethyl ester). Our field data suggests this is the most robust method for scale-up, avoiding the solubility issues associated with nitrating the free dicarboxylic acid directly.

Module 1: The Critical Workflow (Visualized)

Before addressing specific failures, validate your process against this standard industrial workflow. We separate the nitration and hydrolysis steps to maximize safety and purity.

G Start Start: Dimethyl Thiophene-2,5-dicarboxylate Nitration Nitration (H2SO4 / HNO3) <10°C Control Start->Nitration Slow Addition Quench Ice Quench & Filtration Nitration->Quench Exotherm Mgmt Intermed Intermediate: 3-Nitro Ester Quench->Intermed Precipitation Hydrolysis Hydrolysis (NaOH / Reflux) Intermed->Hydrolysis Base Mediated Acidification Acidification (HCl to pH < 2) Hydrolysis->Acidification Soluble Salt Final Final Product: 3-NTDA Acidification->Final Crystallization

Figure 1: The recommended two-stage scale-up workflow. Nitrating the ester (rather than the acid) improves reaction homogeneity and heat transfer.

Module 2: Nitration Safety & Thermal Management

Issue: "My reaction temperature spiked uncontrollably during HNO3 addition, leading to a dark red/black tar."

Diagnosis: Thermal Runaway / Oxidative Decomposition. Thiophene rings are significantly more reactive than benzene.[1][2] In the presence of nitrous acid (HNO2), thiophenes can undergo autocatalytic nitrosation, leading to explosive decomposition or polymerization (tar).

Troubleshooting Protocol
ParameterSpecificationThe "Why" (Causality)
Temperature 0°C – 10°C Above 15°C, the rate of oxidation competes with nitration. Above 40°C, decarboxylation risks increase.
Dosing Rate 0.5 mL/min per L Nitration is immediate. The limiting factor is heat removal, not kinetics. Dosing faster than your chiller's capacity causes local hot spots.
Acid Mix H2SO4 (98%) + HNO3 (97%) Water acts as a reaction brake. Using dilute HNO3 (65%) requires higher temperatures, which triggers side reactions. Use fuming/conc.[1] acids to keep T low.
Scavenger Urea (Optional) Adding urea destroys nitrous acid (

), preventing the autocatalytic "fume-off" cycle common in thiophene chemistry.

Q: Can I nitrate the free acid (Thiophene-2,5-dicarboxylic acid) directly? A: We advise against it for scale-up. The free acid has poor solubility in cold concentrated


. This creates a heterogeneous slurry. As the reaction proceeds and heat is generated, the starting material suddenly dissolves, causing a "delayed exotherm" that can overwhelm your cooling system. The dimethyl ester  is soluble, ensuring the reaction rate is controlled solely by the dosing pump.

Module 3: Impurity Profiling & Regiocontrol

Issue: "HPLC shows a persistent impurity (~5-10%) with a similar retention time to the product."

Diagnosis: Decarboxylation Byproduct (3-Nitrothiophene-2-carboxylic acid). The 2,5-dicarboxyl groups are electron-withdrawing, which stabilizes the ring, but they are also leaving groups under thermal stress, particularly in acidic media.

Mechanism of Failure

If the nitration temperature exceeds 40-50°C, or if the hydrolysis is too aggressive, one carboxyl group may be lost as


.

Impurity cluster_main Desired Pathway cluster_side Thermal Defect (T > 50°C) TDA Starting Material: Thiophene-2,5-dicarboxylate Product 3-Nitrothiophene- 2,5-dicarboxylate TDA->Product Nitration (Controlled) Impurity Impurity: 3-Nitrothiophene- 2-carboxylate Product->Impurity Acid/Heat Decarboxylation CO2 CO2 (Gas)

Figure 2: The thermal decarboxylation pathway. Maintaining strict temperature limits prevents the loss of the C5 carboxyl group.

Corrective Action:

  • Nitration: Keep T < 10°C.

  • Hydrolysis: Do not reflux vigorously for extended periods. Saponification of thiophene esters is rapid; monitor by TLC/HPLC and stop immediately upon conversion.

  • Purification: The dicarboxylic acid is much more acidic (

    
    ) than the monocarboxylic impurity. You can exploit this:
    
    • Dissolve crude solid in saturated

      
       (pH ~8.5).
      
    • The dicarboxylic acid dissolves.[3][4]

    • If the impurity is less acidic or more organic-soluble, it may remain as a suspension or be removed by an ethyl acetate wash before acidification.

Module 4: Isolation & Downstream Processing

Issue: "I get a milky suspension that won't filter, or my yield is < 40%."

Diagnosis: Incomplete Quench or Solubility Trap. 3-NTDA is sparingly soluble in water but highly soluble in organic solvents. However, in strong mineral acid (the nitration matrix), it can remain solubilized or form a supersaturated metastable state.

Step-by-Step Isolation Protocol
  • The Quench:

    • Do NOT pour water into the acid. Pour the reaction mixture slowly into a slurry of crushed ice/water (ratio 1:5).

    • Why? This ensures the product precipitates instantly as a solid ester. If you add water to acid, the heat spike may hydrolyze the ester prematurely or cause oiling out.

  • Hydrolysis Workup:

    • After hydrolyzing the ester with NaOH, you have a solution of Disodium 3-nitrothiophene-2,5-dicarboxylate (deep orange/red solution).

    • Filtration: Filter this alkaline solution before acidification.[3] This removes mechanical impurities and any non-acidic byproducts (unreacted ester, tars).

    • Acidification: Add concentrated HCl dropwise to the filtrate until pH = 1.

    • Critical: Cool to 0-4°C during acidification to maximize crystal size and yield.

  • Drying:

    • Dry under vacuum at 50°C. Avoid higher temperatures to prevent decarboxylation in the solid state over long durations.

FAQ: Rapid Fire Troubleshooting

Q: The product color is dark brown instead of pale yellow. Is it ruined? A: Not necessarily. Nitrothiophenes are notoriously photochromic and prone to surface oxidation. A small amount of polymer can color the whole batch.

  • Fix: Recrystallize from water/ethanol (if dicarboxylic acid) or methanol (if ester). Alternatively, treat the alkaline solution (during hydrolysis) with activated charcoal before acidification.[4]

Q: Can I use stainless steel reactors? A: For the nitration step: NO. The combination of


 and 

is highly corrosive. Use glass-lined reactors (GLR) or Hastelloy. For the hydrolysis (NaOH) step, stainless steel is acceptable.

Q: My LC-MS shows a mass of M+16. What is it? A: This is likely the S-oxide or sulfone. Strong nitrating conditions can oxidize the thiophene sulfur.

  • Prevention: This confirms your temperature was too high or the acid concentration too strong. Ensure you are using the precise stoichiometry of

    
     (1.05 - 1.1 equivalents). Do not use a large excess of nitrating agent.
    

References

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. MDPI. (2024). Describes the multigram-scale preparation of this compound esters using mixed acid nitration.

  • Process for the preparation of thiophene-2,5-dicarboxylic acid. Google Patents (US5688969A). Details the industrial handling of thiophene dicarboxylic acids and purification via pH adjustment.

  • Nitration of Thiophene Derivatives. Organic Syntheses. Coll. Vol. 2, p. 466 (1943). Foundational text on the safety hazards (explosive violence) of nitrating thiophenes without temperature control.

  • 2,5-Thiophenedicarboxylic acid Safety Data. PubChem / NIH. Solubility and hazard classification data for the target compound.[5]

Sources

preventing degradation of 3-Nitrothiophene-2,5-dicarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Nitrothiophene-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and reacting with this versatile, yet sensitive, compound. Our goal is to equip you with the knowledge to prevent its degradation and ensure the success of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the two carboxylic acid moieties activates the thiophene ring, making it amenable to a variety of chemical transformations. However, this reactivity also presents challenges in terms of stability and potential degradation pathways. This guide provides a comprehensive overview of the key considerations for working with this compound, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway is nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-deficient thiophene ring is susceptible to attack by nucleophiles, leading to the displacement of the nitro group. This is particularly prevalent with soft nucleophiles like thiolates.[1] Additionally, under harsh conditions, the thiophene ring itself can be susceptible to opening, especially in the presence of strong bases.[2]

Q2: How should I properly store this compound?

A2: As a nitroaromatic compound, it should be stored in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][4] It is crucial to keep it in a tightly sealed, airtight container to prevent the absorption of moisture.[3] Store it segregated from strong bases, oxidizing agents, and reducing agents.[3]

Q3: What is the general thermal stability of this compound?

Q4: Is decarboxylation a concern when working with this diacid?

A4: Decarboxylation of aromatic carboxylic acids can occur, particularly at elevated temperatures and in the presence of certain catalysts, such as copper or silver compounds.[5][6] However, thiophene-2-carboxylic acids are generally more difficult to decarboxylate compared to their furan and pyrrole counterparts. While not a primary concern under typical reaction conditions, it is a potential side reaction to be aware of during high-temperature reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Starting material is consumed, but the desired product is not formed.

  • A complex mixture of unidentifiable byproducts is observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation by Strong Base Strong bases can lead to the opening of the thiophene ring, resulting in decomposition of the starting material and products.[2]Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]
Inappropriate Solvent The choice of solvent can significantly impact the reaction outcome. Protic solvents like alcohols may interfere with the reaction or lead to side products.Use polar aprotic solvents like acetone, DMF, or DMSO for nucleophilic substitution reactions with this substrate.[1]
Reaction Temperature Too High Elevated temperatures can promote side reactions and decomposition.For nucleophilic substitution with thiolates, reactions often proceed efficiently at or slightly above room temperature. Start with milder conditions and gradually increase the temperature if necessary.
Issue 2: Unwanted Side Reactions During Esterification

Symptoms:

  • Formation of byproducts alongside the desired ester.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Acidic Conditions Strong acids at high temperatures can lead to degradation of the sensitive nitrothiophene core. While thiophenes are relatively stable, prolonged exposure to harsh acidic conditions should be avoided.[7]For Fischer esterification, use a moderate amount of a strong acid catalyst (e.g., H₂SO₄) and the minimum necessary temperature. Alternatively, consider milder esterification methods.
Side reactions with Thionyl Chloride (SOCl₂) When preparing the diacyl chloride with SOCl₂, side reactions can occur if the temperature and addition rate are not carefully controlled, potentially leading to tar formation.[8]Perform the reaction at a low temperature and add the thionyl chloride dropwise. Use a co-solvent like DMF in catalytic amounts (Vilsmeier-Haack conditions) to facilitate a milder conversion to the acyl chloride.
Byproduct Formation with Carbodiimides (e.g., DCC, EDC) In Steglich esterification, the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. With EDC, the water-soluble urea byproduct is easier to separate, but incomplete reactions can still occur.For DCC, filtration is the primary removal method. For EDC, an acidic workup will protonate the urea byproduct, making it soluble in the aqueous phase for easy removal. Ensure stoichiometric amounts of the coupling agent and a catalytic amount of an activating agent like DMAP are used.[9][10]
Issue 3: Incomplete or Unselective Reduction of the Nitro Group

Symptoms:

  • A mixture of the starting material, the desired amino-dicarboxylic acid, and other partially reduced intermediates (e.g., nitroso, hydroxylamine) is obtained.

  • Reduction of the carboxylic acid groups.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-reduction with Strong Reducing Agents Strong hydridic reducing agents like LiAlH₄ can reduce both the nitro group and the carboxylic acids.Avoid strong hydridic reagents. Catalytic hydrogenation is a preferred method for the reduction of aromatic nitro groups to amines.[11]
Lack of Chemoselectivity Some catalysts or reaction conditions may not be selective for the nitro group in the presence of other reducible functional groups.Catalytic hydrogenation using Pd/C is a common and effective method for reducing nitro groups.[11] For enhanced chemoselectivity in the presence of other sensitive groups, catalysts like platinum on carbon (Pt/C) or specific iron-based catalysts can be employed.[11][12]
Incomplete Reaction Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete conversion.Ensure adequate catalyst loading (typically 5-10 mol%), sufficient hydrogen pressure (a balloon of H₂ is often adequate for lab-scale reactions), and monitor the reaction by TLC or LC-MS to ensure completion.
Issue 4: Challenges in Amide Formation

Symptoms:

  • Low yield of the desired diamide.

  • Formation of a salt instead of the amide.

  • Side product formation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acid-Base Reaction Direct reaction of the carboxylic acid with an amine will form an ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[13][14]Activate the carboxylic acid first. Convert the diacid to the diacyl chloride using SOCl₂ or oxalyl chloride, and then react it with the amine. Alternatively, use standard peptide coupling reagents like HATU, HOBt/EDC.
HCl Byproduct Quenches Amine When reacting an acyl chloride with an amine, the HCl byproduct will react with the starting amine to form an ammonium salt, rendering it non-nucleophilic.[13][15]Use at least two equivalents of the amine per carboxylic acid group, or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl.
High Reaction Temperatures High temperatures required for direct thermal amidation can lead to decarboxylation or other degradation pathways.Employ modern catalytic methods for direct amidation that operate at lower temperatures, such as those using boronic acid catalysts.[16]

Experimental Protocols & Workflows

Protocol 1: Esterification of this compound via the Acyl Chloride

This two-step procedure is generally high-yielding and avoids the harsh conditions of Fischer esterification.

Step 1: Formation of the Diacyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.2 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.

Step 2: Ester Formation

  • Dissolve the crude diacyl chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired alcohol (2.5 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same anhydrous solvent.

  • Cool the alcohol/base solution to 0 °C.

  • Slowly add the solution of the diacyl chloride to the cooled alcohol/base solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow for Diagnosing a Failed Reaction

Failed_Reaction_Workflow start Reaction Failure (Low/No Product) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed Starting Material Unchanged sm_consumed->no_sm_consumed No complex_mix Complex Mixture of Byproducts sm_consumed->complex_mix Yes, Complex single_byproduct Single Major Byproduct sm_consumed->single_byproduct Yes, Simple cause_no_sm Potential Causes: - Inactive Reagents - Insufficient Temperature - Wrong Solvent no_sm_consumed->cause_no_sm cause_complex Potential Causes: - Decomposition (Heat, Base) - Ring Opening - Multiple Side Reactions complex_mix->cause_complex cause_single Potential Cause: - Specific Side Reaction (e.g., Decarboxylation, Hydrolysis of Ester) single_byproduct->cause_single solution_no_sm Solution: - Check Reagent Purity - Increase Temperature Gradually - Optimize Solvent cause_no_sm->solution_no_sm solution_complex Solution: - Lower Reaction Temp. - Use Milder Base/Acid - Change Solvent cause_complex->solution_complex solution_single Solution: - Identify Byproduct - Adjust Conditions to Avoid its Formation cause_single->solution_single

Degradation Pathway: Nucleophilic Aromatic Substitution

SNAr_Pathway reactant {this compound | { O₂N- |  -(COOH)₂}} meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product {Substituted Thiophene | { Nu- |  -(COOH)₂}} meisenheimer->product - NO₂⁻ leaving_group Nitrite Ion (NO₂⁻) meisenheimer->leaving_group

References

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston Environmental Health and Safety. Available at: [Link]

  • What is the acidity order of thiophene pyrrole and furan? Quora. Available at: [Link]

  • Chapter 9, thiophene. University of Liverpool. Available at: [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Available at: [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

  • Process for the decarboxylation of aromatic carboxylic acids. Google Patents.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Available at: [Link]

  • Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. Available at: [Link]

  • Decarboxylation. Wikipedia. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes using Supported Catalysts. University of Trieste. Available at: [Link]

  • Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower Singapore. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (video). Khan Academy. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters. Google Patents.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]

  • Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Global Thesis. Available at: [Link]

  • Thermal decomposition of RE(C2H5CO2)(3)center dot H2O (RE = Dy, Tb, Gd, Eu and Sm). ResearchGate. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Steglich Esterification with EDC. Reddit. Available at: [Link]

  • Thiophene-2,5-dicarboxylic acid synthesis method. Google Patents.
  • Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. Google Patents.

Sources

identifying and removing impurities from 3-Nitrothiophene-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for 3-Nitrothiophene-2,5-dicarboxylic acid (3-NTDA) .

Diagnostic Triage: Identify Your Impurity

Before attempting purification, use this diagnostic matrix to characterize the contamination. 3-NTDA is sensitive to thermal decarboxylation and oxidative degradation; misidentifying the impurity can lead to yield loss.

Quick-Look Diagnostics Table
SymptomProbable ImpurityRoot CauseVerification Method
Dark Orange/Brown Color Oligomeric oxidation byproducts ("Tars")Oxidation during nitration or excessive heating during drying.[1]Visual inspection; these are often insoluble in cold water.[1]
Melting Point < 208°C Unreacted Thiophene-2,5-dicarboxylic acid (TDA)Incomplete nitration; insufficient reaction time or acid strength.[1]HPLC: TDA elutes before 3-NTDA on C18.
Gas Evolution during melting 3-Nitrothiophene-2-carboxylic acid (Decarboxylated)Thermal degradation.[1] The dicarboxylic acid is thermally unstable above ~210°C.1H NMR: Look for loss of symmetry or new aromatic protons.
Ash Residue > 0.5% Inorganic Salts (

,

)
Insufficient washing of the filter cake after acid precipitation.[2]ROI (Residue on Ignition) test.[1][2]

Analytical Troubleshooting (FAQs)

Q: How do I distinguish the product from the starting material (TDA) using HPLC?

A: The nitro group significantly alters the polarity and UV absorption profile.[3]

  • Method: Reverse Phase C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid / B: Acetonitrile (Gradient 5% B to 90% B).[1][2]

  • Detection: UV @ 254 nm.[1]

  • Profile:

    • Starting Material (TDA): Elutes early (more polar).

    • Target (3-NTDA): Elutes later (Nitro group increases lipophilicity relative to the di-acid).[1]

    • Note: If you see a peak splitting or shouldering the main peak, check for the monocarboxylic acid (decarboxylation byproduct).[2]

Q: My NMR spectrum shows extra peaks in the aromatic region. What are they?

A: The target molecule, 3-NTDA, has no aromatic protons on the thiophene ring if fully substituted (Positions 2 and 5 are carboxyls, Position 3 is Nitro, Position 4 is substituted or H depending on precursor).[2]

  • Scenario A (Precursor was Thiophene-2,5-dicarboxylic acid): The target 3-NTDA has one aromatic proton at position 4.[1] It should appear as a singlet around 8.17 - 8.27 ppm (DMSO-

    
    ) [1].[1]
    
  • Impurity Marker: If you see a doublet or multiplet signals upfield (7.0 - 7.8 ppm), you likely have unreacted starting material (TDA has two equivalent protons at positions 3 and 4).[1]

  • Impurity Marker: A singlet shifted significantly from 8.2 ppm suggests the decarboxylated byproduct (3-nitrothiophene-2-carboxylic acid).[1]

Purification Protocols

Choose Protocol A for gross purification (removing salts/starting material) and Protocol B for final polishing (removing isomers/color).[1][2]

Protocol A: The "pH Swing" (Acid-Base Extraction)

Best for: Removing unreacted starting material and inorganic salts.[1]

Theory: 3-NTDA is a strong organic acid (pKa ~1-2 due to the electron-withdrawing nitro group).[1] It dissolves readily in mild base.[1] Neutral impurities or less acidic tars will remain insoluble.[1]

  • Dissolution: Suspend crude solid in 10% aqueous

    
     (Sodium Bicarbonate).
    
    • Why? Avoids strong bases like NaOH which might trigger ring opening or decarboxylation.[1]

  • Filtration: Filter the resulting dark yellow/orange solution through a Celite pad.

    • Removes: Insoluble tars and non-acidic impurities.[1]

  • Precipitation: Cool filtrate to 0–5°C. Slowly acidify with 6M HCl to pH < 1.

    • Critical: Maintain low temperature to prevent decarboxylation during exotherm.[1]

  • Isolation: Filter the white/pale-yellow precipitate.[1] Wash with ice-cold water (3x) to remove trapped NaCl/Na2SO4.[1]

Protocol B: Recrystallization

Best for: Removing colored oligomers and trace decarboxylated byproducts.

Solvent System: Water/Ethanol or Isopropanol [1].[1]

  • Warning: Do not use Methanol if transesterification is a concern, though rare for free acids.[2]

  • Dissolve: Dissolve crude 3-NTDA in minimum boiling Ethanol (or i-PrOH).

  • Clarify: If solution is dark, add Activated Carbon (5 wt%), stir for 10 mins, and hot filter.

  • Crystallize: Add hot water until persistent turbidity is observed (approx 1:1 ratio).

  • Cool: Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Result: 3-NTDA crystallizes as needles.[1][4] Impurities remain in the mother liquor.[1]

  • Dry: Vacuum dry at 50°C max .

    • Critical: Higher temperatures (>80°C) risk decarboxylation.[1][2]

Visual Workflows

Logic Map: Purification Decision Tree

Use this flow to determine the correct corrective action based on your observation.

PurificationLogic Start Start: Analyze Crude 3-NTDA CheckColor Check Appearance Start->CheckColor CheckMP Check Melting Point Start->CheckMP DarkColor Dark Brown/Orange CheckColor->DarkColor Yes LowMP MP < 200°C (Broad) CheckMP->LowMP Depressed HighAsh Ash / Residue CheckMP->HighAsh Inorganic Salts ActionCharcoal Action: Recrystallize with Activated Charcoal (Protocol B) DarkColor->ActionCharcoal ActionpH Action: Acid-Base Extraction (Protocol A) LowMP->ActionpH Organic Impurities ActionWash Action: Cold Water Wash (Remove Salts) HighAsh->ActionWash

Figure 1: Decision matrix for selecting the appropriate purification method based on physical symptoms.

Workflow: Acid-Base Extraction Mechanism

This diagram illustrates the chemical separation occurring in Protocol A.

AcidBase Crude Crude Mixture (3-NTDA + Tars + Salts) BaseStep Add 10% NaHCO3 Crude->BaseStep FilterStep Filtration BaseStep->FilterStep Filtrate Filtrate (Liquid) Soluble 3-NTDA Salt FilterStep->Filtrate Passes SolidWaste Solid Waste (Insoluble Tars) FilterStep->SolidWaste Retains AcidStep Acidify (HCl) pH < 1 Filtrate->AcidStep FinalProd Precipitate Pure 3-NTDA AcidStep->FinalProd Precipitates

Figure 2: The chemical logic of the Acid-Base extraction protocol, exploiting the acidity of the dicarboxylic acid.[1]

References

  • Knyazeva, E.A., et al. (2024).[1][2] Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Molecules , 29(22), 5262.[2] [1]

    • Relevance: Provides specific NMR data (Singlet at 8.17 ppm) and recrystallization solvents (i-PrOH)
  • Organic Syntheses. (1950).[1] 2-Nitrothiophene.[1][4][5][6][7][8][9] Org. Synth. 30, 63.

    • Relevance: Establishes the baseline for nitro-thiophene purification and the "yellow color" impurity issue (dinitro species).
  • PubChem. 2,5-Thiophenedicarboxylic acid.[1] National Library of Medicine.[1]

    • Relevance: Physical properties and safety data for the starting material.[1][4]

Sources

Technical Support Center: Monitoring 3-Nitrothiophene-2,5-dicarboxylic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 3-Nitrothiophene-2,5-dicarboxylic acid. This document emphasizes practical, field-proven insights to ensure experimental success and data integrity.

Overview of the Reaction and Monitoring Importance

The nitration of thiophene-2,5-dicarboxylic acid is a critical step in the synthesis of various pharmaceutical intermediates. The reaction involves the electrophilic substitution of a nitro group onto the thiophene ring.[1] Precise monitoring of the reaction is paramount to optimize yield, minimize impurities, and ensure the safety of the process. Inadequate monitoring can lead to over-nitration, degradation of the starting material, or the formation of unwanted regioisomers.

Reaction Pathway

The synthesis of this compound typically proceeds as follows:

Reaction_Pathway Thiophene-2,5-dicarboxylic acid Thiophene-2,5-dicarboxylic acid This compound This compound Thiophene-2,5-dicarboxylic acid->this compound HNO3/H2SO4

Caption: Nitration of Thiophene-2,5-dicarboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the reaction progress due to its ability to separate and quantify the starting material, product, and potential impurities in a single run. A reversed-phase C18 column is commonly employed for this analysis.[2]

Troubleshooting Guide (HPLC)

Q1: I'm not seeing any retention for my dicarboxylic acid analytes on a standard C18 column. What's wrong?

A1: This is a common issue when analyzing highly polar compounds like dicarboxylic acids.[3][4] The polar nature of your analytes leads to poor interaction with the nonpolar stationary phase. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Modification: The primary solution is to increase the polarity of your mobile phase. Start by decreasing the organic solvent (e.g., acetonitrile or methanol) concentration and increasing the aqueous component.[3]

  • Acidification of Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[5] This suppresses the ionization of the carboxylic acid groups, making the analytes less polar and increasing their retention on the C18 column. For Mass-Spec (MS) compatible methods, formic acid is preferred.[5]

  • Alternative Stationary Phases: If the above adjustments are insufficient, consider using a more polar stationary phase. Options include polar-embedded C18 columns or hydrophilic interaction liquid chromatography (HILIC) columns.

  • Ion-Pairing Chromatography: As a last resort, ion-pairing reagents can be added to the mobile phase to enhance the retention of ionic analytes. However, these reagents can be difficult to work with and may lead to long column equilibration times.[4]

Q2: My peak shapes are broad and tailing. How can I improve them?

A2: Peak tailing can originate from several sources, including secondary interactions with the stationary phase, column overload, or extra-column effects.[3]

  • Check for Secondary Interactions: Active sites on the silica backbone of the column packing can interact with the carboxylic acid groups, leading to tailing. Ensure your mobile phase is sufficiently acidic to suppress this interaction. Using an end-capped C18 column can also minimize these effects.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample and re-injecting.

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening.[3] Minimize the length and diameter of all connections.

  • Guard Column: Contaminants from the sample matrix can accumulate at the head of the analytical column, causing peak distortion. Using a guard column with the same stationary phase can protect your analytical column and is a cost-effective solution.[3]

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Retention time drift is often related to issues with the mobile phase preparation, the pumping system, or column equilibration.[6]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components is a common culprit. If using a gradient, ensure the proportioning valve is functioning correctly.[7] For isocratic methods, preparing the mobile phase offline (pre-mixing) can improve consistency.[7]

  • Column Equilibration: Columns, especially when using mobile phases with high aqueous content, can require significant time to equilibrate.[3] Ensure the column is flushed with a sufficient volume of the mobile phase before starting your analysis.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]

  • Pump Performance: Leaks in the pump seals or check valves can lead to inconsistent flow rates and, consequently, drifting retention times.[6]

HPLC Experimental Protocol
ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid[5][8]
Flow Rate 0.8 - 1.0 mL/min[8][9]
Detection UV at 340 nm[8]
Column Temperature 30°C[8]
Injection Volume 10 µL
HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Solution No_Retention No/Poor Retention Polarity Analyte Too Polar No_Retention->Polarity Peak_Tailing Peak Tailing/Broadening Secondary_Interactions Secondary Interactions Peak_Tailing->Secondary_Interactions Overload Sample Overload Peak_Tailing->Overload Drifting_RT Drifting Retention Times Mobile_Phase_Inconsistency Mobile Phase Inconsistency Drifting_RT->Mobile_Phase_Inconsistency Equilibration Insufficient Equilibration Drifting_RT->Equilibration Modify_MP Modify Mobile Phase (Increase Aqueous/Add Acid) Polarity->Modify_MP Change_Column Use Polar-Embedded/ HILIC Column Polarity->Change_Column Secondary_Interactions->Modify_MP Dilute_Sample Dilute Sample Overload->Dilute_Sample Check_System Check Pump & Connections Mobile_Phase_Inconsistency->Check_System Equilibrate_Longer Increase Equilibration Time Equilibration->Equilibrate_Longer

Caption: Decision tree for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, but it requires derivatization to increase the volatility and thermal stability of the analytes.[10]

Troubleshooting Guide (GC-MS)

Q1: My dicarboxylic acids are not eluting from the GC column. What is the problem?

A1: The high polarity and low volatility of dicarboxylic acids prevent their direct analysis by GC.[10][11] Derivatization is a mandatory step.

  • Incomplete Derivatization: The most likely cause is an incomplete derivatization reaction. Ensure you are using an appropriate derivatizing agent such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS).[12][13] The reaction may require heating (e.g., 70°C for 90 minutes) to go to completion.[12]

  • Moisture Contamination: Silylating reagents are highly sensitive to moisture.[13] Ensure all your glassware is dry and that your sample and solvents are anhydrous. The presence of water will consume the derivatizing reagent and lead to incomplete reactions.[13]

  • Choice of Derivatization Reagent: For dicarboxylic acids, silylation with BSTFA is generally more effective and provides lower detection limits than esterification methods.[14][15]

Q2: I am seeing multiple peaks for a single analyte. Why is this happening?

A2: The appearance of multiple peaks for a single compound can be due to several factors:

  • Incomplete Derivatization: As mentioned above, if the derivatization is not complete, you may see peaks for the underivatized, partially derivatized, and fully derivatized forms of your analyte.

  • Side Reactions: The derivatization reagent or solvent can sometimes react with the analyte to form unexpected byproducts. For example, using an alcohol as a solvent can lead to esterification of the carboxylic acids.[16] It is recommended to use inert solvents like diethyl ether or dichloromethane.[16]

  • Isomerization: Although less common for this specific molecule, thermal degradation or isomerization in the hot GC inlet can sometimes lead to the formation of multiple peaks.

Q3: The peaks from the derivatizing reagent are overwhelming my chromatogram. How can I reduce their interference?

A3: It is common to see large peaks from the excess derivatizing reagent and its byproducts.

  • Optimize Reagent Amount: While an excess of the derivatizing reagent is necessary, using a large excess can lead to significant interference.[13] Experiment with reducing the amount of reagent to find the minimum required for complete derivatization.

  • Sample Cleanup: After derivatization, a simple sample cleanup step, such as a liquid-liquid extraction or passing the sample through a small silica plug, can help remove some of the excess reagent.

  • Mass Spectrometry Settings: In the MS, you can set up the acquisition to exclude the m/z values corresponding to the derivatizing reagent fragments during the time they elute.

GC-MS Experimental Protocol (with Derivatization)
StepProcedure
1. Sample Preparation Dry an aliquot of the reaction mixture under a stream of nitrogen.
2. Derivatization Add 30 µL of BSTFA + 1% TMCS to the dried sample. Heat at 70°C for 90 minutes.[12]
3. GC Conditions Column: HP-5 or equivalent. Injector Temp: 250°C. Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).
4. MS Conditions Ionization: Electron Impact (EI). Scan Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural elucidation and can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

Troubleshooting and FAQ (NMR)

Q1: How can I distinguish between the starting material and the product in the ¹H NMR spectrum?

A1: The introduction of the electron-withdrawing nitro group will cause a downfield shift of the remaining proton on the thiophene ring. The chemical shifts and coupling constants in substituted thiophenes are well-documented and can be used for structural assignment.[17][18]

Q2: The signals in my NMR spectrum are very broad. What could be the cause?

A2: Broad NMR signals can be due to several factors:

  • Aggregation: Thiophene-based molecules, especially those with polar substituents, can be prone to aggregation in solution, which can lead to broadened signals.[19][20] Trying a different solvent or acquiring the spectrum at an elevated temperature can sometimes help to break up these aggregates.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. If you suspect this, you can try filtering your sample through a small plug of Celite.

  • Low Concentration: If your sample is too dilute, the signal-to-noise ratio will be low, which can make the peaks appear broad.

Expected NMR Data
Compound¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)
Thiophene-2,5-dicarboxylic acid ~7.8 ppm (s, 2H)~163, ~137 ppm
This compound ~8.3 ppm (s, 1H)~162, ~154, ~139, ~138, ~126 ppm[1]

Note: The exact chemical shifts may vary depending on the solvent and concentration.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a simple and rapid method for monitoring the reaction kinetics, particularly the consumption of the starting material.

Troubleshooting and FAQ (UV-Vis)

Q1: Can I use UV-Vis to monitor the formation of the product?

A1: While possible, it can be challenging because both the starting material and the product absorb in a similar region of the UV spectrum.[21] Furthermore, the strong absorbance of nitric acid in the 200-350 nm range can interfere with the measurement.[21] It is often more reliable to monitor the disappearance of the starting material at a wavelength where it has a unique absorbance maximum.

Q2: My UV-Vis readings are not consistent. What could be the issue?

A2: Inconsistent readings can arise from several sources:

  • Incomplete Mixing: Ensure the reaction mixture is well-stirred before taking an aliquot for measurement.

  • Sample Dilution: The reaction mixture will likely be too concentrated for direct measurement. Accurate and consistent dilution of the aliquots is crucial for obtaining reliable data.

  • Interference from Nitric Acid: As mentioned, nitric acid absorbs strongly in the UV region.[21][22] It may be necessary to quench and work up the aliquots to remove the nitric acid before taking the measurement, although this adds complexity to the procedure.[21]

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (2010, January 15). PubMed.
  • Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Nitration of Substituted Aromatic Rings and R
  • Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. Benchchem.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2025, August 6).
  • Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and applic
  • Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. (2006, June 27). Oxford Academic.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug
  • HPLC Troubleshooting Guide. Unknown Source.
  • Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. AIP Publishing.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017, September 14).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Unknown Source.
  • Is it possible that GC-MS with DB-WAX column is not effective for detecting organic carboxylic acids?. (2017, January 13).
  • 1 NITR
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Acids: Derivatiz
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025, November 18). PMC.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021, April 11). MDPI.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • The Use of Derivatization Reagents for Gas Chrom
  • A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. Benchchem.

Sources

solvent effects on the synthesis of 3-Nitrothiophene-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Nitrothiophene-2,5-dicarboxylic Acid

Status: Operational Ticket ID: SOLV-NTDA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ester Strategy"

You are likely encountering difficulties because you are attempting to nitrate thiophene-2,5-dicarboxylic acid directly. While theoretically possible, this route is plagued by poor solubility in standard nitrating media and a high risk of decarboxylation due to the thermal energy required to dissolve the free acid.

The Industry-Standard Solution: The most robust protocol relies on a three-step "Ester Strategy":

  • Esterification: Convert the acid to dimethyl thiophene-2,5-dicarboxylate.

  • Nitration: Nitrate the ester (high solubility in

    
    , high regioselectivity).
    
  • Hydrolysis: Saponify the ester back to the target this compound.

This guide focuses on Solvent Effects across this specific workflow, as solvent choice dictates the yield, purity, and safety profile of the nitration step.

Solvent Selection Matrix & Critical Parameters

The synthesis of this compound is a solubility-driven process . The table below details the specific solvent requirements for each phase.

Process StageRecommended SolventRole & MechanismCritical Constraints
Nitration (Reaction) Conc. Sulfuric Acid (98%) Solvent & Catalyst: Dissolves the thiophene ester and generates the nitronium ion (

) from

.
Water Content < 2%: Water competes with the thiophene ring for

, drastically reducing yield.
Nitration (Quench) Ice/Water Anti-solvent: Drastically lowers solubility of the nitro-ester product, forcing precipitation.Temperature Control: Must be

to prevent hydrolysis or decarboxylation during the exotherm.
Purification Ethanol or Isopropanol Recrystallization: The nitro-ester is soluble in hot alcohol but crystallizes upon cooling.Avoid Methanol: Transesterification risks if using non-methyl esters; toxicity concerns.
Hydrolysis Aq. NaOH / Ethanol Reagent Solvent: Solubilizes the ester for nucleophilic attack by

.
pH Monitoring: Acidification is required to precipitate the final free acid.

Process Visualization: The Solvation Workflow

The following diagram illustrates the solubility changes and solvent exchanges required to successfully synthesize the target molecule.

SolventWorkflow cluster_legend Solvent State Start Thiophene-2,5-dicarboxylates (Diester Precursor) Reaction Nitration Phase Solvent: Conc. H2SO4 Reagent: Fuming HNO3 Start->Reaction Dissolution Intermediate Nitronium Complex (In Solution) Reaction->Intermediate Electrophilic Subst. Quench Quench Phase Solvent: Ice Water (Precipitation) Intermediate->Quench Pour into Ice Crude Solid Crude Nitro-Ester Quench->Crude Filtration Hydrolysis Hydrolysis Phase Solvent: NaOH/Ethanol Crude->Hydrolysis Saponification Final Target Product: This compound Hydrolysis->Final Acidification (HCl) Soluble Solubilized Precip Precipitated

Caption: Workflow demonstrating the transition from homogenous solution (Red) to heterogeneous precipitation (Green) driven by solvent polarity changes.

Troubleshooting Guides & FAQs

Category A: Yield & Reaction Efficiency

Q1: I am using the free acid as my starting material, but it won't dissolve in the nitration mixture. Can I heat it?

  • Diagnostic: Heating thiophene-2,5-dicarboxylic acid in strong mineral acids triggers decarboxylation . The thiophene ring is electron-rich; heating it facilitates the loss of

    
    , resulting in 2-nitrothiophene or dinitro-species rather than your target.
    
  • Solution: Switch to the dimethyl ester (dimethyl thiophene-2,5-dicarboxylate). It is significantly more soluble in cold sulfuric acid (

    
    ), allowing the reaction to proceed without thermal degradation [1].
    

Q2: My yield is below 50%. I am using "Reagent Grade" Sulfuric Acid.

  • Diagnostic: "Reagent Grade" can sometimes contain up to 4-5% water. In nitration, water is a poison. It reacts with the nitronium ion (

    
    ) to form nitric acid and hydronium, effectively quenching the active electrophile before it attacks the thiophene ring.
    
  • Solution: Use 98% Concentrated Sulfuric Acid or add a small quantity of oleum (fuming sulfuric acid) to scavenge water. Ensure your glassware is flame-dried.

Category B: Purity & Side Products

Q3: The product is oiling out instead of crystallizing when I pour it into water.

  • Diagnostic: This "oiling out" suggests the presence of trapped solvent (acetic acid, if used) or mixed isomers (mono- vs. di-nitro). It often happens if the quench water is not cold enough.

  • Solution:

    • Ensure the quench vessel contains crushed ice , not just liquid water. The temperature must stay below

      
      .
      
    • If oil persists, decant the water and scratch the oil with a glass rod in the presence of a small amount of cold methanol or ethanol to induce nucleation.

Q4: I see a pink/red color developing during nitration. Is this normal?

  • Diagnostic: A permanent light brown color is normal. A deep pink or red color indicates oxidation or the presence of nitrous acid (

    
    ) , which can lead to explosive instability [2].
    
  • Solution:

    • Immediate Action: If the reaction becomes violent or evolves brown gas (

      
      ) rapidly, quench immediately into a large excess of ice.
      
    • Prevention: Use Urea (approx. 0.5 equiv) in the reaction mixture. Urea scavenges nitrous acid, preventing the autocatalytic oxidation cycle.

Category C: Hydrolysis (The Final Step)

Q5: How do I isolate the free acid from the ester after nitration?

  • Protocol:

    • Dissolve the purified 3-nitro ester in a mixture of Ethanol and 10% NaOH.

    • Reflux for 1-2 hours.

    • Critical Step: Evaporate the ethanol before acidification. If ethanol remains, acidification may regenerate the ethyl ester or create a solubility trap.

    • Acidify the aqueous residue with HCl to pH 1. The target acid (this compound) will precipitate as a white/pale yellow solid [1].

Safety Protocol: Thermal Runaway

  • Hazard: The nitration of thiophenes is highly exothermic. The thiophene ring is more reactive than benzene.[1]

  • Control Measure: Addition of the nitrating agent (Nitric Acid) to the Sulfuric Acid/Substrate solution must be dropwise .[2]

  • Monitoring: Maintain internal temperature between

    
     and 
    
    
    
    . If temperature spikes
    
    
    , stop addition immediately.

References

  • Hossain, M. et al. (2024). "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution." MDPI Organics, 5, 27.

    • Grounding: Provides the definitive protocol for nitrating dimethyl thiophene-2,5-dicarboxyl
  • Blatt, A. H. et al. (1957).[3] "Nitration of Thiophene."[1][2][3][4][5][6] Journal of Organic Chemistry, 22(12), 1693.

    • Grounding: Establishes the danger of nitrous acid in thiophene nitration and the necessity of temperature control to prevent oxid
  • Steinkopf, W. et al. (1933).[3] "Studien in der Thiophenreihe." Justus Liebigs Annalen der Chemie, 501, 174.

    • Grounding: Historical validation of solubility differences between 2-nitro and 3-nitro isomers and purification via ethanol crystallization.[3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Metal-Organic Frameworks: Evaluating the Influence of Nitro-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to MOFs: The Impact of Nitro-Functionalization

For researchers and professionals in materials science and drug development, the tunable nature of Metal-Organic Frameworks (MOFs) presents a landscape of near-infinite possibility. These crystalline materials, built from metal nodes and organic linkers, are renowned for their high porosity and versatile chemistry.[1] A key strategy for tailoring MOF properties for specific applications, such as gas storage, catalysis, and drug delivery, is the functionalization of the organic linkers.[2][3]

This guide provides a comparative analysis of MOFs synthesized with nitro-functionalized linkers versus their non-functionalized counterparts. We will explore how the introduction of the electron-withdrawing nitro (-NO₂) group—a seemingly simple chemical modification—profoundly alters the synthesis, structural integrity, and functional performance of these advanced materials. By grounding our discussion in experimental data and established protocols, we aim to provide a clear, authoritative resource for designing and evaluating next-generation MOFs.

The Synthesis Paradigm: A Tale of Two Linkers

The most common method for synthesizing MOFs, including those with functionalized linkers, is the solvothermal or hydrothermal method.[4][5] This process involves heating a solution of the metal salt and the organic linker in a high-boiling point solvent, typically N,N'-dimethylformamide (DMF), within a sealed vessel.[6] While the fundamental approach remains the same, the presence of a nitro group on the linker can subtly influence the crystallization kinetics and final product purity.

The causality behind this lies in the electronic properties of the nitro group. Its strong electron-withdrawing nature can affect the acidity of the linker's coordinating groups (e.g., carboxylates), potentially altering the deprotonation equilibrium and the rate of metal-linker coordination. While many nitro-functionalized MOFs can be synthesized under conditions similar to their parent structures, optimization is often necessary to prevent the formation of less porous, thermodynamically favored phases.[6]

Experimental Protocol: Synthesis of UiO-66 and UiO-66-NO₂

This protocol details the synthesis of the highly stable zirconium-based MOF, UiO-66, and its nitro-functionalized analogue, UiO-66-NO₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • 2-Nitro-1,4-benzenedicarboxylic acid (NO₂-BDC)

  • N,N'-Dimethylformamide (DMF)

  • Absolute Ethanol

Procedure:

  • Precursor Solution Preparation:

    • For UiO-66: Dissolve an equimolar amount of ZrCl₄ and BDC linker in DMF in a Teflon-lined autoclave.

    • For UiO-66-NO₂: Dissolve an equimolar amount of ZrCl₄ and NO₂-BDC linker in DMF in a separate Teflon-lined autoclave.[7]

  • Solvothermal Reaction: Seal the autoclaves and place them in a preheated oven at 120-150°C for 24 hours. The static heating allows for the slow growth of crystalline MOF particles.

  • Product Recovery: After cooling the autoclaves to room temperature, a white (UiO-66) or yellowish (UiO-66-NO₂) powder will have precipitated.

  • Washing and Purification:

    • Filter the solid product and wash it repeatedly with fresh DMF to remove unreacted precursors.

    • Conduct a solvent exchange by soaking the powder in absolute ethanol for 3 days, replacing the ethanol daily.[6] This step is crucial for removing the high-boiling DMF from the pores.

  • Activation: Heat the ethanol-exchanged product under vacuum to evacuate the pores, rendering the MOF permanently porous. This "activation" step is critical for accessing the material's full surface area.[4]

G cluster_synthesis Solvothermal Synthesis Workflow A 1. Dissolve Metal Salt & Linker in Solvent (DMF) B 2. Seal in Autoclave & Heat (e.g., 120°C, 24h) A->B Crystallization C 3. Cool to Room Temp & Filter Product B->C Precipitation D 4. Wash with Fresh Solvent (DMF) C->D E 5. Solvent Exchange (e.g., Ethanol) D->E F 6. Activate Under Vacuum & Heat E->F G Activated Porous MOF F->G G cluster_characterization MOF Characterization Workflow A Synthesized MOF (e.g., UiO-66-NO₂) B PXRD Analysis A->B C FTIR Spectroscopy A->C D N₂ Sorption @ 77K A->D E Thermogravimetric Analysis (TGA) A->E F Crystallinity & Phase Purity B->F G Confirmation of -NO₂ Group C->G H BET Surface Area & Pore Volume D->H I Thermal Stability E->I

Caption: A standard workflow for the physicochemical characterization of a functionalized MOF.

Conclusion: A Strategic Design Choice

The decision to employ a nitro-functionalized linker over a non-functionalized one is a strategic choice driven by the target application. While functionalization may lead to a modest decrease in surface area, the trade-off is often justified by significant performance gains.

  • Choose Nitro-Functionalization for:

    • Enhanced CO₂ Capture: The polar nitro group significantly boosts affinity for CO₂.

    • Lewis Acid Catalysis: The electron-withdrawing effect can activate metal centers for improved catalytic performance.

    • Selective Adsorption: The unique electronic and steric profile can be leveraged for the selective binding of specific molecules, including pollutants and pharmaceuticals.

In contrast, non-functionalized linkers are often preferred when maximizing gravimetric storage capacity based purely on pore volume is the primary goal, or when the synthetic simplicity of a parent MOF is advantageous. By understanding the fundamental impact of the nitro group, researchers can more effectively design and deploy MOFs with precisely tailored properties for the challenges of tomorrow.

References

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.). National Institutes of Health.
  • Nitro-Functionalized Metal–Organic Frameworks for CO 2 Binding. (2020, June 1). ChemistryViews.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025, August 6). Journal of Visualized Experiments.
  • Controlling Functionalization and Morphology of MOF Particles - employing Novel Characterization Techniques. (n.d.). Uppsala University.
  • A comprehensive study about functionalization and de-functionalization of MOF-808 as a defect-engineered Zr-MOFs for selective catalytic oxidation - PMC. (n.d.). National Institutes of Health.
  • Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. (2025, August 6). ResearchGate.
  • Highlighting the Importance of Characterization Techniques Employed in Adsorption Using Metal–Organic Frameworks for Water Treatment. (2022, September 1). MDPI.
  • Different strengthening effects of amino and nitro groups on the bisphenol A adsorption of an aluminum metal-organic framework in aqueous solution. (2023, May 15). PubMed.
  • A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH - PMC. (2023, July 10). National Institutes of Health.
  • Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. (n.d.). Royal Society of Chemistry.
  • Thermal Decomposition Pathways of Nitro-functionalized Metal-Organic Frameworks. (n.d.). ResearchGate.
  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (2025, November 15). International Journal of Foundation for Modern Research.
  • A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. (2023, July 10). MDPI.
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PMC - NIH. (2025, June 6). National Institutes of Health.
  • Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. (2020, February 6). MDPI.
  • (PDF) A Comprehensive Study about Functionalization and De-functionalization of MOF-808 as a Defect-Engineered Zr-MOFs for Selective Catalytic Oxidation. (2026, January 7). ResearchGate.
  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. (2024, April 19). SciELO.
  • Chemical, thermal and mechanical stabilities of metal–organic frameworks. (2016, February 9). Nature.
  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023, November 15). MDPI.
  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024, March 8). JoVE.
  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024, March 8). PubMed.

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A Researcher's Guide to the Computational Analysis of 3-Nitrothiophene-2,5-dicarboxylic Acid: A Comparative DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and electronic properties. Among these, 3-Nitrothiophene-2,5-dicarboxylic acid is a molecule of growing interest, combining the electron-withdrawing nature of a nitro group with the versatile coordination capabilities of two carboxylic acid moieties. Understanding the intricate electronic structure and physicochemical properties of this compound is paramount for its rational application in drug design and materials engineering.

This guide provides an in-depth computational analysis of this compound using Density Functional Theory (DFT). As a senior application scientist, the objective is not merely to present data but to illuminate the scientific reasoning behind the chosen computational strategies. We will explore the predicted properties of the target molecule and benchmark them against related thiophene derivatives to offer a comprehensive understanding of its chemical character. This comparative approach aims to equip researchers with the predictive insights necessary to accelerate their experimental investigations.

The Strategic Importance of Computational Scrutiny

Experimental synthesis and characterization are indispensable; however, they are often resource-intensive. Computational modeling, particularly DFT, offers a powerful and cost-effective avenue to pre-screen candidates, elucidate reaction mechanisms, and interpret experimental findings. For a molecule like this compound, DFT can predict a range of crucial parameters, including:

  • Molecular Geometry: The precise arrangement of atoms in three-dimensional space, which dictates steric interactions and packing in the solid state.

  • Electronic Properties: The distribution of electrons, frontier molecular orbital (HOMO-LUMO) energies, and the electrostatic potential surface, all of which are fundamental to reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) that can aid in the identification and characterization of the synthesized compound.

  • Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, which provide insights into the molecule's stability and potential reaction pathways.

By simulating these properties, we can make informed predictions about the behavior of this compound and strategically compare it to other known compounds.

A Validated DFT Protocol for Thiophene Derivatives

The reliability of any computational study hinges on the appropriateness of the chosen methodology. For thiophene derivatives, a wealth of literature provides a strong foundation for selecting a robust computational protocol.[1][2][3] The following step-by-step methodology represents a widely accepted and validated approach for obtaining accurate predictions for molecules of this class.

Experimental Workflow: DFT Analysis
  • Structure Optimization:

    • Rationale: The initial step is to determine the lowest energy conformation of the molecule. This is crucial as all subsequent properties are calculated from this optimized geometry.

    • Protocol: The molecular structure of this compound is first built using a molecular editor. A preliminary geometry optimization can be performed using a less computationally expensive method like molecular mechanics. The resulting structure is then subjected to a full geometry optimization using DFT. .

  • Frequency Calculations:

    • Rationale: These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).

    • Protocol: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. The calculated frequencies can be compared with experimental IR or Raman spectra if available.

  • Electronic Property Calculations:

    • Rationale: This step delves into the electronic nature of the molecule, providing insights into its reactivity and potential applications.

    • Protocol: Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the molecular orbitals, including the HOMO and LUMO energies. The molecular electrostatic potential (MEP) is also calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

  • Selection of Functional and Basis Set:

    • Rationale: The choice of the DFT functional and basis set is critical for accuracy. For organic molecules containing sulfur and nitro groups, hybrid functionals like B3LYP have shown a good balance of accuracy and computational cost.[1] The Pople-style basis set 6-311++G(d,p) is a suitable choice, as it includes polarization and diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms and anionic character (from the carboxylic acids).[4]

    • Protocol: All calculations (optimization, frequency, and electronic properties) are performed using the B3LYP functional and the 6-311++G(d,p) basis set. Solvation effects, which can be significant for dicarboxylic acids, can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

DFT_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Comparison mol_build Molecular Structure Input method_select Select Functional (B3LYP) & Basis Set (6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop validation Validation (No Imaginary Frequencies) freq_calc->validation prop_analysis Analysis of Predicted Properties elec_prop->prop_analysis validation->prop_analysis comparison Comparison with Alternatives prop_analysis->comparison

Caption: A generalized workflow for the DFT analysis of this compound.

Comparative Analysis: Benchmarking Against Key Alternatives

To contextualize the properties of this compound, it is instructive to compare it with two key analogues: the parent compound, thiophene-2,5-dicarboxylic acid, and a simple nitrothiophene, 2-nitrothiophene. This comparison will highlight the electronic contributions of the nitro and carboxylic acid groups.

Property2-Nitrothiophene (Reference)Thiophene-2,5-dicarboxylic acid (Reference)This compound (Predicted)
HOMO Energy Lower than thiopheneHigher than 2-nitrothiopheneLowest among the three
LUMO Energy Significantly lower than thiopheneLower than thiopheneLowest among the three
HOMO-LUMO Gap Smaller than thiopheneLarger than 2-nitrothiopheneSmallest among the three
Dipole Moment HighModerateHighest
Reactivity Prone to nucleophilic attackProne to electrophilic attack (relative to nitrothiophenes)Highly prone to nucleophilic aromatic substitution

This table presents expected trends based on established chemical principles and findings from computational studies on similar molecules.[5][6]

The Influence of the Nitro Group

The introduction of a nitro group to the thiophene ring is expected to have a profound impact on the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group will significantly lower the energies of both the HOMO and LUMO.[5] This effect is anticipated to be more pronounced in this compound compared to 2-nitrothiophene due to the additional electron-withdrawing character of the carboxylic acid groups. A lower LUMO energy suggests that this compound will be a better electron acceptor and more susceptible to reduction.[5]

The Role of the Carboxylic Acid Groups

The carboxylic acid groups at the 2 and 5 positions also act as electron-withdrawing groups, further depleting the thiophene ring of electron density. This is predicted to make the aromatic proton on the thiophene ring more acidic and the ring itself more electron-deficient. Consequently, this compound is expected to be highly activated towards nucleophilic aromatic substitution, a key consideration for its synthetic applications.[7] Furthermore, the presence of two carboxylic acid groups provides sites for deprotonation and coordination to metal centers, making it a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[8]

Synergistic Effects and Reactivity Predictions

The combination of a nitro group and two carboxylic acid groups on the thiophene ring creates a molecule with unique and potent electronic characteristics. The predicted low HOMO-LUMO gap suggests that this compound may exhibit interesting optical and electronic properties, potentially finding applications in organic electronics.[9] The highly electron-deficient nature of the thiophene ring also implies a distinct reactivity profile compared to less substituted thiophenes.

Future Directions and Experimental Validation

The computational insights presented here provide a robust framework for guiding the experimental investigation of this compound. Key areas for future research include:

  • Synthesis and Spectroscopic Characterization: The synthesis of this compound has been reported.[7] Detailed experimental characterization using FT-IR, Raman, and UV-Vis spectroscopy would be invaluable for validating the predicted spectra from our DFT calculations.

  • Single-Crystal X-ray Diffraction: Obtaining a crystal structure of this compound would provide the ultimate benchmark for the accuracy of the computationally optimized geometry.

  • Reactivity Studies: Experimental investigation of the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, would confirm the predictions based on its electronic structure.

  • Biological Screening: Given that many nitrothiophene derivatives exhibit biological activity,[1][10] screening this compound for potential therapeutic applications would be a logical next step.

Conclusion

This guide has outlined a comprehensive computational approach for the analysis of this compound, grounded in established DFT methodologies. By comparing its predicted properties with those of relevant analogues, we have elucidated the significant electronic influence of the nitro and carboxylic acid functional groups. The insights gained from this computational study serve as a valuable roadmap for future experimental work, enabling a more targeted and efficient exploration of this promising molecule's potential in drug discovery and materials science. The synergy between computational prediction and experimental validation remains the cornerstone of modern chemical research, and this compound presents a compelling case for the power of this integrated approach.

References

  • Gümüş, M. K., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Archiv der Pharmazie, 355(8), e2200105. [Link]

  • Lovera, M., et al. (2015). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. RSC Advances, 5(82), 67185-67193. [Link]

  • Jalbout, A. F., & Harrabi, B. (2013). Studies on the biological activity of some nitrothiophenes. Journal of Molecular Modeling, 19(7), 2931-2938. [Link]

  • Kovalenko, S. M., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(22), 7788. [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 4. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. [Link]

  • Sardar, S., et al. (2022). Towards Design of Energy Efficient Semiconducting Material: An Example of One Dimensional Cd(II)-2,5-thiophene Dicarboxylato Co-ordination Polymer. Engineered Science, 19, 2022019. [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ResearchGate. [Link]

  • Kysil, A., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 19, 191-201. [Link]

  • Manjunatha, U., et al. (2009). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 53(12), 5221-5224. [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. [Link]

  • Al-Hourani, B., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Scientific Reports, 8(1), 7780. [Link]

  • Zong, K., et al. (2011). Conjugated thiophenes having conducting properties and synthesis of same.
  • Khan, M., et al. (2025). DFT Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Ahmed, I., et al. (2017). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of the Chemical Society of Pakistan, 39(4), 584-590. [Link]

  • Zouitina, S., et al. (2023). Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. Journal of Fluorescence, 33(6), 4667-4678. [Link]

  • Das, P. (2024). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Purdue University Graduate School. [Link]

  • Al-Sehemi, A. G., et al. (2018). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Molecular Structure, 1157, 59-65. [Link]

  • Hartough, H. D. (1952). 2-nitrothiophene. Organic Syntheses, 32, 86. [Link]

  • Maradiya, H. R. (2014). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Chemistry, 2014, 1-10. [Link]

  • Vittal, J. J., et al. (2006). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, 30(11), 1646-1654. [Link]

  • Vittal, J. J., et al. (2006). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. ScholarBank@NUS. [Link]

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A Spectroscopic Journey: Differentiating 3-Nitrothiophene-2,5-dicarboxylic Acid from Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Nitrothiophene-2,5-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the thiophene ring, further modulated by the strong electron-withdrawing effects of two carboxylic acid groups and a nitro group. The precise introduction of these functional groups is critical, and verifying the success of each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of this compound with its key precursor, thiophene-2,5-dicarboxylic acid, offering researchers a clear roadmap for reaction monitoring and product verification using fundamental spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

The Synthetic Pathway: From Carboxylation to Nitration

The synthesis of this compound typically proceeds via the nitration of thiophene-2,5-dicarboxylic acid. This precursor is itself synthesized from simpler starting materials.[1][2] The critical transformation we will monitor is the electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the thiophene ring. Understanding this pathway is the first step in interpreting the spectroscopic changes.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis Thiophene Thiophene TDCA Thiophene-2,5-dicarboxylic acid Thiophene->TDCA Carboxylation NTDCA This compound TDCA_ref Thiophene-2,5-dicarboxylic acid TDCA_ref->NTDCA Nitration (HNO₃/H₂SO₄)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The introduction of a nitro group onto the thiophene-2,5-dicarboxylic acid backbone induces significant and predictable changes in the molecule's interaction with electromagnetic radiation. These changes serve as distinct fingerprints to confirm the reaction's success.

Infrared (IR) Spectroscopy: The Emergence of the Nitro Group

IR spectroscopy is exceptionally powerful for identifying functional groups.[3] The primary indicator of a successful nitration is the appearance of two strong, characteristic absorption bands corresponding to the nitro group.[4]

  • Asymmetric NO₂ Stretch: A strong band typically appears in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3][5]

  • Symmetric NO₂ Stretch: Another strong band is observed in the 1360-1290 cm⁻¹ range.[5][6]

Both the precursor and the product will exhibit broad O-H stretches (around 3000 cm⁻¹) and sharp C=O stretches (around 1700 cm⁻¹) from the carboxylic acid moieties. The definitive evidence of reaction completion is the emergence of the two distinct N-O stretching bands.

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupThiophene-2,5-dicarboxylic acidThis compoundRationale for Change
O-H stretch (Carboxylic Acid)~3000 (broad)~3000 (broad)Present in both precursor and product.
C=O stretch (Carboxylic Acid)~1700~1700Present in both precursor and product.
Asymmetric NO₂ Stretch Absent ~1530 Key diagnostic peak indicating the presence of the -NO₂ group.[5][6]
Symmetric NO₂ Stretch Absent ~1350 Second key diagnostic peak for the -NO₂ group.[5][6]
C-S stretch (Thiophene ring)~840 & ~610~840 & ~610Ring vibration, largely unaffected.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Symmetry and Deshielding

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The nitration reaction fundamentally alters the electronic environment and symmetry of the thiophene ring.

¹H NMR Analysis: Thiophene-2,5-dicarboxylic acid is a symmetrical molecule, meaning the protons at the 3- and 4-positions are chemically equivalent. This results in a single signal in the ¹H NMR spectrum.[8] The introduction of the nitro group at the 3-position breaks this symmetry, leaving only one proton on the ring at the 4-position. Furthermore, the powerful electron-withdrawing nature of the nitro group deshields this remaining proton, causing its signal to shift significantly downfield (to a higher ppm value).[9][10]

¹³C NMR Analysis: A similar effect is observed in the ¹³C NMR spectrum. In the precursor, symmetry results in fewer unique carbon signals. After nitration, the symmetry is broken, leading to a more complex spectrum with distinct signals for each carbon atom. The carbon atom directly bonded to the nitro group (C3) will be significantly deshielded.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton PositionThiophene-2,5-dicarboxylic acidThis compoundRationale for Change
H3~7.9 (s, 2H)AbsentSubstitution of proton with -NO₂ group.
H4(~7.9, part of singlet)~8.3 (s, 1H)Proton is now unique and strongly deshielded by the adjacent -NO₂ group, causing a downfield shift.[9][11]

Note: Predicted shifts are based on typical values for substituted thiophenes. Actual values may vary.

G Precursor Thiophene-2,5-dicarboxylic acid H3, H4 ~7.9 ppm (Singlet, 2H) Product This compound H4 ~8.3 ppm (Singlet, 1H) Precursor:h34->Product:h4_nitro Downfield Shift (Deshielding by -NO₂)

Caption: ¹H NMR chemical shift changes upon nitration.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The color and absorption profile of these compounds are dictated by their conjugated π-systems. Adding a strong electron-withdrawing nitro group to the conjugated thiophene ring extends the π-system and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest unoccupied Molecular Orbital (LUMO).[12] This results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorption peak (λ_max).[13][14]

Table 3: Comparative UV-Vis Absorption Data

Compoundλ_max (nm)Rationale for Change
Thiophene-2,5-dicarboxylic acid~270-280 nmRepresents the π → π* transition of the carboxylated thiophene system.[14]
This compound> 300 nmThe -NO₂ group's electron-withdrawing nature extends conjugation, lowering the transition energy and causing a bathochromic shift.[12][13]

Experimental Protocols

To ensure data integrity and reproducibility, the following validated protocols for synthesis and analysis are provided.

Protocol 1: Synthesis of this compound

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids are highly corrosive.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 1.0 g of Thiophene-2,5-dicarboxylic acid to 10 mL of concentrated sulfuric acid (H₂SO₄). Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid (HNO₃) to 2.5 mL of concentrated sulfuric acid in a separate, cooled flask.

  • Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the dissolved thiophene derivative solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Carefully pour the reaction mixture over crushed ice.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from an appropriate solvent (e.g., water or ethanol/water mixture) to yield pure this compound.[11]

Protocol 2: Spectroscopic Analysis
  • IR Spectroscopy (ATR):

    • Record a background spectrum on the clean ATR crystal.[15]

    • Place a small, dry sample of the compound onto the crystal and apply pressure.

    • Acquire the spectrum from 4000-400 cm⁻¹.[7]

  • NMR Spectroscopy:

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[15]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Use a quartz cuvette to measure the absorbance from 200-600 nm, identifying the λ_max.

Conclusion

The transformation of thiophene-2,5-dicarboxylic acid to this compound is clearly and unambiguously monitored through a combination of spectroscopic techniques. The appearance of strong NO₂ stretching bands in the IR spectrum, the loss of molecular symmetry and significant downfield proton shift in the ¹H NMR spectrum, and the bathochromic shift in the UV-Vis spectrum provide a self-validating triad of evidence for successful nitration. By understanding these characteristic spectral changes, researchers can confidently track their synthesis and verify the identity of their target compound.

References

  • Vertex AI Search Grounding API. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved February 14, 2026.
  • Vertex AI Search Grounding API. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved February 14, 2026.
  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Al-Naiema, I. M., et al. (2021). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 12(1), 235-244.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 14, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved February 14, 2026.
  • Al-Naiema, I. M., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Journal of Molecular Structure, 1225, 129118.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-thiophenedicarboxylic acid. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Abe, T. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
  • RSC Publishing. (n.d.). Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene....
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved February 14, 2026.
  • Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved February 14, 2026, from [Link]

  • Figshare. (n.d.).
  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112.
  • MDPI. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1241-1264.
  • ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved February 14, 2026, from [Link]

  • PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Chemphyschem, 7(3), 637-47.
  • ChemicalBook. (n.d.). 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum. Retrieved February 14, 2026.
  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2014). Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. Environmental Science & Technology, 48(12), 6859-6867.
  • PubMed. (2024). Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry.
  • BenchChem. (2025). Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide. Retrieved February 14, 2026.
  • ResearchGate. (n.d.). UV-visible spectrum of thiophene 1c and the progressive evolution of.... Retrieved February 14, 2026, from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved February 14, 2026.

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cross-validation of analytical techniques for characterizing 3-Nitrothiophene-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for characterizing 3-Nitrothiophene-2,5-dicarboxylic acid , a critical intermediate in the synthesis of functionalized thiophene-based pharmaceuticals and Metal-Organic Frameworks (MOFs).

Executive Summary & Chemical Context

This compound presents unique analytical challenges due to its high polarity, strong acidity, and potential for thermal decarboxylation. Relying on a single analytical technique often yields biased purity data. For instance, HPLC may overestimate purity by missing inorganic salts, while titration cannot distinguish between the target molecule and acidic impurities like 3-nitrothiophene-2-carboxylic acid.

This guide establishes a triangulated validation protocol using three orthogonal techniques:

  • HPLC-PDA: For chromatographic purity and impurity profiling.

  • qNMR (

    
    H):  For absolute content assay (primary reference method).
    
  • Potentiometric Titration: For functional group equivalent weight verification.

Structural Analysis & Challenges
  • Acidity: The molecule possesses two carboxylic acid groups.[1] The nitro group at position 3 exerts a strong electron-withdrawing effect (

    
    ), significantly increasing the acidity of the adjacent C2-carboxylic acid (predicted pKa
    
    
    
    
    
    1.5–2.0) compared to the C5-carboxylic acid (predicted pKa
    
    
    
    
    3.0–3.5).[2]
  • Solubility: High solubility in DMSO and basic aqueous solutions; poor solubility in non-polar solvents (hexane, DCM).[2]

  • Chromophore: The nitro-thiophene conjugation provides strong UV absorbance, making UV-detection sensitive but prone to response factor variance.

Comparative Matrix of Analytical Techniques

The following table contrasts the capabilities of the three core methodologies.

FeatureHPLC-PDA qNMR (

H)
Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Total Acid Number (mg KOH/g)
Specificity High (separates isomers/byproducts)High (structural resolution)Low (responds to all acidic protons)
Limit of Detection Excellent (< 0.05%)Moderate (~0.5%)N/A (Macro analysis)
Reference Standard Required (for assay)Not Required (uses internal std)Not Required (primary standard base)
Key Weakness "Blind" to inorganic salts/moistureSolvent suppression issuesCannot detect non-acidic impurities
Validation Role Impurity ProfilingThe "Truth" StandardStoichiometry Check

Detailed Experimental Protocols

Method A: HPLC-PDA (Purity Profiling)

Objective: Separate the target compound from likely synthetic byproducts (e.g., thiophene-2,5-dicarboxylic acid, decarboxylated nitro-thiophene derivatives).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[2] Note: Low pH is critical to suppress ionization of the dicarboxylic acid, ensuring retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B); 20-25 min (60% 
    
    
    
    95% B).
  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (aromatic core) and 280 nm.[2]

  • Sample Diluent: Water:Acetonitrile (90:[2]10) or DMSO if solubility is limited.[2]

System Suitability Criteria:

  • Tailing Factor (

    
    ) < 1.5 (Strict control required due to acid groups interacting with silanols).[2]
    
  • Resolution (

    
    ) > 2.0 between the main peak and nearest impurity.[2]
    
Method B: qNMR (Absolute Assay)

Objective: Determine the absolute weight-percent purity without needing a reference standard of the target molecule.[2]

  • Solvent: DMSO-

    
     (Essential for solubility and preventing exchange of the aromatic proton).[2]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).[2]

    • Selection Logic: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the thiophene aromatic region (
      
      
      
      8.0–8.5 ppm).[2]
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60s (to ensure
    
    
    relaxation for full quantitation).
  • Scans: 16 or 32 scans.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[2][3][4][5][6][7][8][9][10]

Expected Spectrum:

  • 
     ~8.2–8.4 ppm (1H, s): Aromatic proton at C4.[2]
    
  • 
     ~13.0–14.0 ppm (2H, br s): Carboxylic acid protons (may be invisible depending on water content).[2]
    
Method C: Potentiometric Titration

Objective: Verify the "Acid Value" to detect non-acidic impurities or counter-ions (e.g., sodium salts from synthesis workup).[2]

  • Titrant: 0.1 N NaOH (standardized).

  • Solvent: 50 mL Deionized Water (degassed).

  • Method: Automatic potentiometric titration.

  • Analysis: Expect two inflection points or one broad inflection depending on the

    
    . The first equivalence point corresponds to the neutralization of the C2-COOH (ortho to nitro).[2]
    

Cross-Validation Workflow & Logic

The power of this guide lies in the interpretation of discrepancies between these methods. The diagram below illustrates the decision logic.

ValidationLogic Sample Crude 3-Nitrothiophene- 2,5-dicarboxylic acid HPLC HPLC-PDA Analysis (Chromatographic Purity) Sample->HPLC qNMR qNMR Analysis (Absolute Assay) Sample->qNMR Titration Potentiometric Titration (Acid Content) Sample->Titration Compare Compare Results HPLC->Compare qNMR->Compare Titration->Compare Case1 HPLC ≈ qNMR ≈ Titration (>98%) Compare->Case1 All match Case2 HPLC > qNMR Compare->Case2 Purity Gap Case3 Titration < HPLC Compare->Case3 Assay Gap Case4 Titration > HPLC Compare->Case4 Stoich Gap Result1 VALIDATED High Purity Material Case1->Result1 Result2 Issue: Non-UV Active Impurities (Inorganic salts, moisture, residual solvents) Case2->Result2 Result3 Issue: Salt Form Contamination (e.g., Monosodium salt present) Case3->Result3 Result4 Issue: Low MW Acidic Impurities (e.g., Acetic acid, Nitric acid residues) Case4->Result4

Figure 1: Analytical Decision Matrix for reconciling purity data across orthogonal methods.

Interpretation Guide
  • The "Salt" Trap: If HPLC shows 99.5% purity but qNMR shows 85%, the sample likely contains significant inorganic salts (NaCl, NaNO

    
    ) from the nitration neutralization step. These are invisible to UV but dilute the mass.
    
  • The "Solvent" Trap: If qNMR shows sharp peaks for the product but the integration is low compared to the internal standard, check the high-field region (0–4 ppm) for trapped solvents (DMSO, Ethanol) which are common in MOF ligand synthesis.[2]

  • The "Isomer" Trap: While 3-nitro is the dominant isomer, check HPLC for small peaks eluting immediately before/after the main peak. qNMR can confirm this if small aromatic singlets appear outside the main shift.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][6][11][12][13] (2023).[2][11][12][13] Link

  • European Medicines Agency. Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (2014).[2][6] (Used for general principle of orthogonal methods).[2] Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Primary Analytical Method.[2]Link

  • PubChem. Compound Summary: Thiophene-2,5-dicarboxylic acid.[14][15][16] (Parent structure data). Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitrothiophene-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of chemical byproducts is as crucial as the research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Nitrothiophene-2,5-dicarboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety principles for nitroaromatic and acidic compounds, providing a framework for managing this specific chemical with the rigor it demands.

Foundational Principles: Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its constituent functional groups—a nitro group on a thiophene ring and two carboxylic acid groups—dictate its classification as hazardous waste.

  • Toxicity: Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity.[1] Many are harmful if swallowed, inhaled, or absorbed through the skin and can be toxic to aquatic life with long-lasting effects.

  • Corrosivity: As a dicarboxylic acid, this compound is inherently corrosive. Aqueous solutions will have a low pH, capable of causing severe skin burns and eye damage.[2][3]

  • Reactivity: Nitro compounds can be reactive and are often categorized as oxidizing materials.[2][3] They must be stored away from incompatible materials, such as strong bases, reducing agents, and metals, to prevent potentially violent reactions.

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][4] this compound exhibits characteristics of toxicity and corrosivity, mandating its disposal as hazardous waste.

Immediate Safety & Handling Protocols

Proper personal protective equipment (PPE) is non-negotiable when handling this compound for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Gloves: Use chemically resistant gloves, such as nitrile rubber.[5][6]

  • Body Protection: A flame-resistant lab coat is essential.[5]

  • Handling Location: All handling of this chemical, including preparation for disposal, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Step-by-Step Disposal Workflow

The disposal of this compound must never involve drain or trash disposal.[3][8][9] It must be managed through your institution's Environmental Health and Safety (EHS) department via the hazardous waste management program.

From the point of generation, this waste must be kept separate from all other waste streams.

  • Incompatibility is Key: Never mix this acidic and nitrated compound with bases, organic solvents, or other reactive chemicals. Mixing incompatible wastes can lead to violent reactions, fires, or the release of toxic gases.[3][10]

  • Solid vs. Liquid: If you have both solid this compound and solutions of it, they should be collected in separate, appropriately labeled containers.

Selecting the correct container is a critical safety measure.

  • Material Compatibility: Use a container that is chemically compatible with the acidic and potentially oxidizing nature of the waste. A high-density polyethylene (HDPE) carboy or a glass bottle with a secure, non-metallic cap is recommended.[2]

  • Container Integrity: The container must be in good condition, free of cracks or leaks, and have a tightly sealing lid.[4]

  • Original Containers: Whenever possible, using the original, thoroughly emptied manufacturer's container for waste accumulation is a good practice, provided it is relabeled as waste.[8][10]

Accurate labeling is mandated by law and is essential for the safety of everyone who will handle the container.[2]

  • Required Information: Attach a completed EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard characteristics: "Toxic," "Corrosive," "Oxidizer."

    • The accumulation start date (the date the first waste was added).

    • The name of the Principal Investigator and the laboratory location.[11]

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][10]

  • Location: The SAA should be located in the lab where the waste is generated, away from sinks or floor drains.[10]

  • Secondary Containment: The waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[4][10]

  • Keep it Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][6]

Once the container is full or you are discontinuing the process, contact your institution's EHS department to request a waste pickup.[2] Do not allow waste to accumulate for more than 12 months.[2]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Disposable items such as pipette tips, weigh papers, and gloves that are contaminated with this compound must be collected as solid hazardous waste.[10] Place these items in a clearly labeled, sealed plastic bag inside a designated solid waste container.[10]

  • Empty Containers: A chemical container is not considered "empty" until it has been triple-rinsed.[10] The first rinseate must be collected and disposed of as hazardous waste.[12] After thorough rinsing and air-drying, the original labels must be completely defaced or removed before the container can be discarded or recycled according to institutional policy.[12]

Emergency Procedures: Spills and Exposure
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5]

  • In Case of Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, seeking medical attention.[5][7]

  • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled hazardous waste container.[7]

  • Large Spills or Spills in Water: Evacuate the area and contact your institution's EHS or emergency response team immediately. Prevent the material from entering drains or waterways.[7][13]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteExhibits characteristics of Toxicity and Corrosivity under RCRA.
Disposal Method EHS/EH&S Pickup OnlyProhibited from drain or regular trash disposal to prevent environmental contamination and infrastructure damage.[8][9]
Primary Container HDPE or Glass BottleChemically resistant to acidic, corrosive, and potentially oxidizing materials.[2]
Labeling EHS Hazardous Waste TagCommunicates contents and hazards to all handlers, ensuring safe management and regulatory compliance.[2][11]
On-site Storage Closed, Labeled Container in a designated SAA with Secondary ContainmentPrevents spills, leaks, and vapor release while ensuring proper segregation from incompatible materials.[4][10]
Contaminated Debris Collect as Solid Hazardous WasteItems contaminated with the chemical are also considered hazardous waste and must be disposed of accordingly.[10]

Disposal Decision Workflow

This diagram outlines the procedural logic from chemical use to final disposal.

G Workflow for this compound Disposal cluster_0 Generation & Collection cluster_1 Storage in Lab cluster_2 Final Disposal A Waste Generated (Solid or Aqueous) B Select Compatible Container (e.g., HDPE Bottle) A->B C Affix & Complete Hazardous Waste Label B->C D Place in Designated SAA with Secondary Containment C->D E Keep Container Tightly Closed D->E F Segregate from Incompatible Wastes D->F G Is Container Full? E->G F->G H Contact EHS for Waste Pickup G->H Yes I Continue Safe Accumulation G->I No J J I->D

Caption: Decision workflow for proper disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available at: [Link]

  • NIH Waste Disposal Guide 2022 . Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Hazardous Waste & Disposal Considerations - American Chemical Society. Available at: [Link]

  • Nitro Chemical Waste Disposal | Environmental Logistics, Inc. Available at: [Link]

  • Nitrobenzene - Registration Dossier - ECHA . Available at: [Link]

  • Interpretation Document - Pipeline and Hazardous Materials Safety Administration - Department of Transportation . Available at: [Link]

  • Material Safety Data Sheet for 3-Nitrophthalic acid - West Liberty University. Available at: [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. Available at: [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report - US EPA. Available at: [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) - Veterans Affairs. Available at: [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrothiophene-2,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Nitrothiophene-2,5-dicarboxylic acid

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